molecular formula C23H27Cl2N3O2 B607725 GR 55562 dihydrochloride CAS No. 159533-25-2

GR 55562 dihydrochloride

Número de catálogo: B607725
Número CAS: 159533-25-2
Peso molecular: 448.39
Clave InChI: KBKWJHYQFQONBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride is a chemical compound supplied for research and development purposes. It is provided as a high-purity solid with the CAS Number 172854-55-6 . The compound has a molecular formula of C 23 H 27 Cl 2 N 3 O 2 and a molecular weight of 448.39 g/mol . Its canonical SMILES representation is CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O . This product is intended for use in laboratory research and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The specific pharmacological properties, biological activity, mechanism of action, and primary research applications for this compound are areas that require further scientific investigation and characterization by qualified researchers.

Propiedades

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWJHYQFQONBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of GR 55562 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective pharmacological tool extensively utilized in neuroscience and pharmacology research to investigate the roles of specific serotonin receptor subtypes. This technical guide provides an in-depth exploration of the core mechanism of action of GR 55562, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Primary Mechanism of Action: Selective and Competitive Antagonism at 5-HT1B and 5-HT1D Receptors

GR 55562 functions as a selective, competitive, and silent antagonist at serotonin (5-hydroxytryptamine, 5-HT) receptors, with a notable preference for the 5-HT1B and 5-HT1D subtypes.[1] Its primary mechanism involves binding to these receptors without initiating a cellular response, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin. This antagonistic action is characterized by its high affinity for the 5-HT1B receptor and a roughly 10-fold lower affinity for the 5-HT1D receptor.[1]

Furthermore, 5-HT1B receptor activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] This modulation is dependent on both Gαi/o and β-arrestin proteins.[4] As an antagonist, GR 55562 can be employed to block these agonist-induced changes in ERK phosphorylation, providing a tool to dissect the downstream consequences of 5-HT1B receptor signaling.

Quantitative Data: Binding Affinities and Potency

The affinity and potency of GR 55562 have been quantified in various in vitro assay systems. The following table summarizes key quantitative data for GR 55562 at human serotonin receptor subtypes.

Receptor SubtypeParameterValue (pKi)Value (pKB)
5-HT1B pKi7.57.3
5-HT1D pKi6.26.3
5-HT1A pKi<5.0-
5-HT2A pKi<5.0-
5-HT2C pKi<5.0-

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant for a competitive antagonist. Higher values indicate greater binding affinity. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental logic, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane 5HT1B_R 5-HT1B Receptor G_protein Gαi/o 5HT1B_R->G_protein Activates ERK ERK Phosphorylation 5HT1B_R->ERK Modulates via β-arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Serotonin Serotonin (Agonist) Serotonin->5HT1B_R Binds & Activates GR55562 GR 55562 (Antagonist) GR55562->5HT1B_R Competitively Binds & Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->ERK Modulates G Start Start: Prepare reagents Prepare_membranes Prepare cell membranes expressing 5-HT1B receptors Start->Prepare_membranes Incubate Incubate membranes with: - Fixed concentration of radioligand - Varying concentrations of GR 55562 Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End: Determine binding affinity Analyze->End

References

GR 55562 Dihydrochloride: A Technical Guide to a Selective 5-HT1B Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride is a potent and selective competitive antagonist of the serotonin 1B (5-HT1B) receptor. This technical guide provides an in-depth overview of its pharmacological properties, key experimental methodologies for its characterization, and its utility as a research tool in neuroscience and drug development. The document includes a comprehensive summary of its binding affinity and functional potency, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and behavioral processes, including mood, anxiety, and cognition. The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly located on presynaptic nerve terminals.[1] Here, it functions as an autoreceptor on serotonergic neurons and as a heteroreceptor on other neuronal types, inhibiting the release of serotonin and other neurotransmitters.[1] This regulatory role makes the 5-HT1B receptor a significant target for therapeutic intervention in psychiatric and neurological disorders.[1]

GR 55562 has emerged as a valuable pharmacological tool for elucidating the physiological functions of the 5-HT1B receptor due to its high selectivity and silent antagonist profile.[2][3] Unlike partial agonists or inverse agonists, a silent antagonist does not possess intrinsic activity at the receptor, making it ideal for studying the effects of receptor blockade.[2][3] This guide will detail the quantitative pharmacology of GR 55562, provide standardized protocols for its experimental use, and illustrate the underlying biological and experimental frameworks.

Pharmacological Profile of GR 55562

GR 55562 is a selective and competitive antagonist at the 5-HT1B receptor, with a notable selectivity over the closely related 5-HT1D receptor and other 5-HT receptor subtypes.[2]

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity of GR 55562 at Serotonin Receptors
Receptor Subtype pKi
Human 5-HT1B7.4[4], 7.3[2]
Human 5-HT1D6.2[4], 6.3[2]
Human 5-HT1A6.07[5]
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonist Potency of GR 55562
Assay Type Potency (KB)
Inhibition of CP 93129-induced effects in rat hippocampus~100 nM[6]
Inhibition of 5-CT-induced effects in rat hippocampus~72 nM[6]
KB is the equilibrium dissociation constant of a competitive antagonist.

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by 5-HT1B receptor activation and the experimental procedures to study its antagonism is crucial for research and development.

5-HT1B Receptor Signaling Pathway

Activation of the 5-HT1B receptor, which is coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Downstream, this pathway modulates ion channel activity and can influence gene transcription through the ERK/MAPK pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1B Receptor g_protein Gαi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP atp->camp Conversion pka PKA camp->pka Activates erk ERK/MAPK Pathway pka->erk Modulates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) erk->response serotonin Serotonin (5-HT) serotonin->receptor Activates gr55562 GR 55562 gr55562->receptor Blocks

5-HT1B Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A typical workflow for a competition binding assay to determine the Ki of GR 55562 is depicted below.

radioligand_workflow prep Prepare Membranes (Expressing 5-HT1B) incubation Incubate Membranes with: - Radioligand (e.g., [3H]5-CT) - Varying concentrations of GR 55562 prep->incubation filtration Separate Bound from Free Radioligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Plot % Inhibition vs. [GR 55562] - Calculate IC50 - Calculate Ki using Cheng-Prusoff counting->analysis result Determine Ki of GR 55562 analysis->result

Radioligand Binding Assay Workflow
Logical Relationship: Selectivity of GR 55562

The utility of GR 55562 as a research tool is largely dependent on its selectivity for the 5-HT1B receptor over other related receptors.

selectivity_diagram gr55562 GR 55562 ht1b 5-HT1B Receptor gr55562->ht1b High Affinity (pKi ~7.4) ht1d 5-HT1D Receptor gr55562->ht1d Moderate Affinity (pKi ~6.2) other_ht Other 5-HT Receptors (e.g., 5-HT1A) gr55562->other_ht Low Affinity

Selectivity Profile of GR 55562

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize GR 55562.

In Vitro Methods

This protocol is designed to determine the inhibitory constant (Ki) of GR 55562 at the human 5-HT1B receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT1B receptor.

  • Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT) or [¹²⁵I]Iodocyanopindolol.

  • This compound.

  • Non-specific binding control: 5-HT (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-120 µg per well.[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.

    • Non-specific Binding: 50 µL 5-HT (10 µM), 50 µL radioligand, 150 µL membrane preparation.

    • Competition: 50 µL of GR 55562 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL radioligand, 150 µL membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of GR 55562 to generate a competition curve.

    • Determine the IC50 value (the concentration of GR 55562 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of GR 55562 to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the human 5-HT1B receptor.

  • Agonist: 5-CT or another suitable 5-HT1B agonist.

  • This compound.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

  • Pre-incubation: In a 96-well plate, incubate membranes with varying concentrations of GR 55562 for 15 minutes at 30°C in assay buffer containing GDP.

  • Agonist Stimulation: Add the 5-HT1B agonist at a fixed concentration (typically its EC80) to all wells except the basal and non-specific binding wells.

  • [³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to all wells.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and quantify radioactivity as described for the radioligand binding assay.

  • Data Analysis:

    • Determine the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of GR 55562.

    • Calculate the IC50 for GR 55562.

    • The antagonist dissociation constant (KB) can be calculated using the Schild equation.

In Vivo Methods

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals following administration of GR 55562.[9][10][11]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic or local administration.

  • Anesthetic.

  • Experimental animals (e.g., rats, mice).

Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer GR 55562 systemically (e.g., intraperitoneally, subcutaneously) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and other neurotransmitters of interest using HPLC.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of GR 55562 treatment to a vehicle control group.

This method is used to assess the effect of GR 55562 on the firing rate of neurons, such as serotonergic neurons in the dorsal raphe nucleus.

Materials:

  • Electrophysiological recording setup (amplifier, data acquisition system).

  • Glass microelectrodes.

  • Stereotaxic apparatus.

  • Anesthetic.

  • This compound.

  • Experimental animals.

Procedure:

  • Surgery and Electrode Placement: Anesthetize the animal and place it in the stereotaxic frame. Lower a recording microelectrode into the target brain region.

  • Neuronal Identification: Identify the target neurons (e.g., 5-HT neurons) based on their characteristic firing patterns and response to pharmacological challenges.

  • Baseline Recording: Record the baseline firing rate of a single neuron for a stable period.

  • Drug Administration: Administer GR 55562 systemically (e.g., intravenously) and record the changes in the neuron's firing rate.

  • Data Analysis: Analyze the firing rate before and after drug administration. The effect of GR 55562 can be quantified as a change in firing frequency (spikes/second).

Conclusion

This compound is a highly selective and potent 5-HT1B receptor antagonist that serves as an indispensable tool for researchers in pharmacology and neuroscience. Its well-characterized binding profile and silent antagonist nature allow for precise investigation of the roles of the 5-HT1B receptor in health and disease. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro and in vivo characterization of GR 55562 and other 5-HT1B receptor ligands, facilitating reproducible and robust scientific inquiry. Further research utilizing this compound will continue to unravel the complexities of the serotonergic system and may pave the way for novel therapeutic strategies for a range of neuropsychiatric disorders.

References

In-Depth Technical Guide: GR 55562 Dihydrochloride Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of GR 55562 dihydrochloride, a selective 5-HT1B and 5-HT1D receptor antagonist. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of this compound has been characterized at various serotonin (5-HT) receptor subtypes. The compound exhibits a notable selectivity for the 5-HT1B receptor. The following tables summarize the quantitative binding data, primarily expressed as pKi (the negative logarithm of the inhibition constant, Ki) and pKB (the negative logarithm of the dissociation constant of an antagonist). Higher pKi and pKB values indicate stronger binding affinity.

Receptor SubtypeLigandAssay TypeSpeciespKi / pKBReference
5-HT1BGR 55562Radioligand BindingHuman7.3 (pKB)[1][2]
5-HT1DGR 55562Radioligand BindingHuman6.3 (pKB)[1][2]
5-HT1AGR 55562Radioligand BindingHuman<5.0

Note: A pKi value of less than 5.0 generally indicates weak or negligible binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (GR 55562) to displace a radiolabeled ligand from its target receptor.

Objective:

To determine the inhibition constant (Ki) of GR 55562 for specific serotonin receptor subtypes.

Materials:
  • Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1B or 5-HT1D).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For the 5-HT1B receptor, a common choice is [3H]-GR125743.

  • This compound: A range of concentrations of the unlabeled test compound.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., serotonin) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:
  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in a specific order:

    • Assay Buffer

    • Either GR 55562 at various concentrations, the non-specific binding control, or buffer for total binding determination.

    • The radiolabeled ligand at a concentration close to its dissociation constant (Kd).

    • The diluted cell membrane preparation to initiate the binding reaction.

  • Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the concentration of GR 55562.

    • The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) add_reagents Add Reagents to Plate: - Buffer - GR 55562 / Control - Radioligand - Membranes prep_membranes->add_reagents prep_ligands Prepare Radioligand and GR 55562 Solutions prep_ligands->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_data Plot % Inhibition vs. [GR 55562] calc_specific_binding->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: GR 55562 Antagonism at 5-HT1B Receptor

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular serotonin Serotonin (5-HT) receptor 5-HT1B Receptor serotonin->receptor Agonist Binding gr55562 GR 55562 gr55562->receptor Antagonist Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP Production adenylyl_cyclase->camp Decreased cellular_response Cellular Response camp->cellular_response

Caption: Antagonistic action of GR 55562 at the 5-HT1B receptor.

References

In Vivo Effects of GR 55562 Dihydrochloride on Serotonin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of GR 55562 dihydrochloride, a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. The document synthesizes available quantitative data on its receptor binding affinity and behavioral effects. Detailed experimental protocols for key in vivo methodologies, including stereotaxic surgery with intracranial microinjection, behavioral assessments, and in vivo microdialysis, are provided to facilitate reproducible research. Furthermore, this guide visualizes the established signaling pathway of the 5-HT1B receptor and a typical experimental workflow using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers investigating the serotonergic system and the therapeutic potential of 5-HT1B/1D receptor modulation.

Introduction

GR 55562 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors, with a reported 10-fold higher selectivity for the 5-HT1B subtype.[1][2] As a silent antagonist, it does not possess intrinsic activity, making it a valuable tool for elucidating the physiological and behavioral roles of these receptors.[1][2] The 5-HT1B receptors are primarily located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where they function as autoreceptors and heteroreceptors, respectively, to inhibit neurotransmitter release. This guide details the known in vivo effects of GR 55562 on serotonergic pathways, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and experimental procedures.

Quantitative Data

The following tables summarize the available quantitative data on the receptor binding profile and in vivo behavioral effects of GR 55562.

Table 1: Receptor Binding Affinity of GR 55562

Receptor SubtypeSpeciespKiReference
5-HT1AHuman6.07[3]
5-HT1BHuman7.85 - 7.92[3]
5-HT1DHuman6.15[3]

Table 2: In Vivo Behavioral Effects of GR 55562 in Rats

Behavioral ParadigmBrain RegionDose (µ g/side )EffectReference
Cocaine-Induced Locomotor HyperactivityVentral Tegmental Area (VTA)0.3 - 3No effect on acute cocaine response.[4]
Cocaine Sensitization (Development)Ventral Tegmental Area (VTA)3Attenuated the development of cocaine sensitization.[4]
Cocaine Sensitization (Development)Ventral Tegmental Area (VTA)1Blocked the enhancing effect of the 5-HT1B agonist CP 93129.[4]
Cocaine DiscriminationNucleus Accumbens (Shell & Core)0.1 - 10Did not substitute for cocaine and did not modulate the discriminative stimulus effects of cocaine.[5]
Cocaine Discrimination (Enhancement by CP 93129)Nucleus Accumbens (Core)1Attenuated the enhancement of cocaine discrimination by the 5-HT1B agonist CP 93129.[5]

Signaling Pathways

GR 55562 exerts its effects by blocking the canonical signaling pathway of the 5-HT1B receptor. As a Gi/o-coupled receptor, its activation by serotonin normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. By antagonizing this receptor, GR 55562 prevents this inhibitory cascade.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT1B_Receptor 5-HT1B Receptor Serotonin->5HT1B_Receptor Activates GR55562 GR55562 GR55562->5HT1B_Receptor Antagonizes Gi_o Gαi/o 5HT1B_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 PKA->ERK Modulates Cellular_Response Modulation of Neurotransmitter Release ERK->Cellular_Response

5-HT1B Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to study the effects of GR 55562.

Stereotaxic Surgery and Intracranial Microinjection in Rats

This protocol is essential for the site-specific administration of GR 55562 into discrete brain regions.[6][7][8]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.[8]

  • Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Identification of Coordinates: Using a rat brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., Ventral Tegmental Area, Nucleus Accumbens).[8]

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Cannula Implantation: Lower a guide cannula to the target coordinates and secure it to the skull with dental cement and surgical screws.

  • Drug Preparation: Dissolve this compound in sterile saline or artificial cerebrospinal fluid to the desired concentration (e.g., for doses of 0.1-10 µg/µL).

  • Microinjection: At the time of the experiment, insert an injector needle connected to a microsyringe pump through the guide cannula. Infuse the GR 55562 solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion.[6][7]

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Assessment of Locomotor Activity

This protocol measures the effect of GR 55562 on spontaneous and drug-induced locomotor activity.

  • Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system.[9]

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.[8]

  • Procedure:

    • Administer GR 55562 via the desired route (e.g., intracranial microinjection).

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).[9]

  • Data Analysis: Analyze the data using appropriate statistical methods to compare locomotor activity between different treatment groups.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][11]

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.[10]

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer GR 55562 at various doses.

    • Place the rat in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes, noting the time spent in and the number of entries into the open and closed arms.[10]

  • Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the in vivo effects of GR 55562.

experimental_workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery & Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Drug_Preparation GR 55562 Preparation Drug_Administration GR 55562 Administration (e.g., Microinjection) Drug_Preparation->Drug_Administration Stereotaxic_Surgery->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Locomotor, EPM) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Drug_Administration->Neurochemical_Analysis Data_Collection Data Collection Behavioral_Testing->Data_Collection Neurochemical_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

In Vivo Characterization Workflow.

Conclusion

This compound is a critical pharmacological tool for investigating the in vivo roles of 5-HT1B and 5-HT1D receptors. The data and protocols presented in this guide offer a foundation for designing and executing rigorous preclinical studies. Further research is warranted to fully elucidate the dose-dependent effects of GR 55562 on in vivo neurochemistry, receptor occupancy, and a broader range of behavioral paradigms. Such studies will be instrumental in understanding the therapeutic potential of targeting the 5-HT1B/1D system for various neuropsychiatric and neurological disorders.

References

GR 55562 Dihydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 1D (5-HT1D) and 1B (5-HT1B) receptors, with a higher affinity for the 5-HT1B subtype. This selectivity makes it an invaluable tool in neuroscience research for dissecting the roles of these specific serotonin receptor subtypes in various physiological and pathological processes. This technical guide provides an in-depth overview of GR 55562, including its pharmacological properties, key applications in neuroscience, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of neurological functions, including mood, cognition, and behavior. Its effects are mediated by a diverse family of receptors. Among these, the 5-HT1D receptor, a Gi/o protein-coupled receptor, is of significant interest due to its involvement in neurotransmitter release and its potential as a therapeutic target for various neurological and psychiatric disorders. This compound has emerged as a key pharmacological tool to investigate the specific functions of the 5-HT1D and 5-HT1B receptors. Its ability to selectively block these receptors allows researchers to elucidate their roles in conditions such as drug addiction, anxiety, and depression.

Pharmacological Profile of this compound

GR 55562 acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. It exhibits a notably higher affinity for the human 5-HT1B receptor compared to the 5-HT1D receptor.[1] Its selectivity is a key feature, with weak affinity for other 5-HT receptor subtypes.

Table 1: Binding Affinity of this compound for Human Serotonin Receptors

Receptor SubtypepKiKi (nM)pKB
5-HT1A6.07842-
5-HT1B7.5 - 7.85147.3
5-HT1D6.157006.3

Data compiled from various sources.

Signaling Pathways of the 5-HT1D Receptor

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by serotonin initiates a signaling cascade that primarily involves the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway. The antagonism of this receptor by GR 55562 blocks these downstream effects.

5-HT1D Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1D_R 5-HT1D Receptor G_protein Gi/o Protein 5HT1D_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway Modulation (via βγ) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response Serotonin Serotonin Serotonin->5HT1D_R Binds GR55562 GR 55562 GR55562->5HT1D_R Blocks

5-HT1D receptor signaling cascade.

Applications in Neuroscience Research

GR 55562 has been instrumental in elucidating the role of 5-HT1B/1D receptors in various animal models of neurological and psychiatric disorders.

Cocaine Sensitization

A significant application of GR 55562 is in the study of cocaine addiction. Research has shown that the administration of GR 55562 can attenuate the development of behavioral sensitization to cocaine in rats.[2] These studies often involve the direct microinjection of GR 55562 into specific brain regions, such as the ventral tegmental area (VTA), to investigate the role of local 5-HT1B/1D receptors in the rewarding and reinforcing effects of cocaine.[2]

Anxiety and Depression

The 5-HT1B and 5-HT1D receptors are implicated in the pathophysiology of anxiety and depression. Studies using animal models of anxiety have demonstrated that GR 55562 can modulate anxiety-like behaviors.

Nociception

GR 55562 has been used to investigate the role of spinal 5-HT1B/1D receptors in the modulation of pain. Intrathecal administration of GR 55562 has been shown to block 5-HT-induced antinociception in the formalin test in rats, suggesting an important role for these receptors in the descending control of pain.[3][4]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1D receptor.

Materials:

  • Receptor Source: Membranes from cells expressing recombinant human 5-HT1D receptors or from brain tissue known to express the receptor (e.g., substantia nigra).

  • Radioligand: [3H]5-HT or other suitable 5-HT1D receptor radioligand.

  • Non-specific binding control: 10 µM 5-HT or other suitable unlabeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Test Compound: GR 55562 or other compound of interest.

  • Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.

In Vivo: Intracerebral Microinjection and Behavioral Testing in a Cocaine Sensitization Model

This protocol describes the use of GR 55562 to study its effect on the development of cocaine-induced locomotor sensitization in rats.

Cocaine_Sensitization_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Sensitization Phase cluster_post_treatment Post-Treatment & Challenge Phase cluster_analysis Data Analysis Habituation Animal Habituation (Handling & Acclimation) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Habituation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Microinjection Intra-VTA Microinjection (Vehicle or GR 55562) Recovery->Microinjection Cocaine_Admin Systemic Cocaine Administration Microinjection->Cocaine_Admin Behavioral_Recording_1 Locomotor Activity Recording Cocaine_Admin->Behavioral_Recording_1 Withdrawal Withdrawal Period Behavioral_Recording_1->Withdrawal Cocaine_Challenge Cocaine Challenge Withdrawal->Cocaine_Challenge Behavioral_Recording_2 Locomotor Activity Recording Cocaine_Challenge->Behavioral_Recording_2 Data_Analysis Data Analysis (Comparison of Locomotor Activity) Behavioral_Recording_2->Data_Analysis

Experimental workflow for cocaine sensitization study.

Procedure:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant bilateral guide cannulae aimed at the VTA. Allow for a post-operative recovery period.

  • Sensitization Regimen:

    • Day 1-5: Administer a daily microinjection of GR 55562 (e.g., 1-3 µ g/side ) or vehicle directly into the VTA. Following the microinjection, administer a systemic injection of cocaine (e.g., 15 mg/kg, i.p.).

    • Immediately after the cocaine injection, place the rats in locomotor activity chambers and record their activity for a set period (e.g., 60 minutes).

  • Withdrawal: House the rats in their home cages for a withdrawal period (e.g., 5 days) with no drug treatment.

  • Cocaine Challenge: On the challenge day, administer a systemic injection of cocaine (e.g., 10 mg/kg, i.p.) to all rats and record their locomotor activity.

  • Data Analysis: Compare the locomotor responses to the cocaine challenge between the GR 55562-treated group and the vehicle-treated group to determine if GR 55562 attenuated the development of sensitization.

Conclusion

This compound is a powerful and selective tool for neuroscience researchers investigating the roles of 5-HT1B and 5-HT1D receptors. Its utility in a range of in vitro and in vivo experimental paradigms has significantly contributed to our understanding of the serotonergic system's involvement in various neurological and psychiatric conditions. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this important research compound.

References

Investigating the Role of 5-HT1B Receptors: A Technical Guide to Utilizing GR 55562

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1B (5-HT1B) receptor, a G-protein coupled receptor, is a critical modulator of neurotransmission throughout the central nervous system. Predominantly located on presynaptic terminals, it acts as an autoreceptor on serotonergic neurons and as a heteroreceptor on non-serotonergic neurons, inhibiting the release of various neurotransmitters including serotonin, dopamine, acetylcholine, and glutamate.[1][2] This inhibitory role implicates the 5-HT1B receptor in a wide array of physiological and pathological processes, making it a significant target for therapeutic intervention in conditions such as depression, anxiety, and substance abuse.[3][4]

This technical guide focuses on the use of GR 55562, a potent and selective antagonist of the 5-HT1B receptor, as a pharmacological tool to elucidate the receptor's function. GR 55562 exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and is characterized as a silent antagonist.[5][6] By blocking the inhibitory effects of endogenous serotonin at the 5-HT1B receptor, GR 55562 allows for a detailed investigation of the receptor's role in regulating neural circuits and behavior. This document provides a comprehensive overview of the 5-HT1B receptor, quantitative data for GR 55562, detailed experimental protocols, and visual representations of key concepts to facilitate research in this field.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o.[5] Upon activation by serotonin, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[5] Downstream of this primary signaling cascade, activation of the 5-HT1B receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and influence ion channel activity, specifically by increasing K+ conductance and decreasing Ca2+ conductance, which collectively contribute to the inhibition of neurotransmitter release.[3][5]

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1B_Receptor 5-HT1B Receptor G_Protein Gαi/o Protein 5-HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK_Pathway ERK Pathway G_Protein->ERK_Pathway Modulates Ion_Channels K+ Channels / Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Inhibits Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Ion_Channels->Neurotransmitter_Release Inhibits Serotonin 5-HT Serotonin->5-HT1B_Receptor Activates GR55562 GR 55562 GR55562->5-HT1B_Receptor Blocks

5-HT1B Receptor Signaling Cascade.

Quantitative Data for GR 55562

The following table summarizes the binding affinities of GR 55562 for various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results, ensuring that observed effects are likely mediated by the intended target.

LigandReceptor SubtypePreparationRadioligandAssay TypepKi / pKBKi / KB (nM)Reference
GR 55562Human 5-HT1BCloned[3H]GR-125743Binding7.8514[4]
GR 55562Human 5-HT1BCloned[3H]5-CTBinding7.9212.1[4]
GR 55562Human 5-HT1BCloned-Functional7.3~50
GR 55562Human 5-HT1DCloned[3H]5-CTBinding6.15700[4]
GR 55562Human 5-HT1DCloned-Functional6.3~500
GR 55562Human 5-HT1AHeLa transfected cells[3H]8-OH-DPATBinding6.07842[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing GR 55562 to investigate 5-HT1B receptor function are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., GR 55562) for the 5-HT1B receptor.

Materials:

  • Cell membranes expressing the human 5-HT1B receptor.

  • Radioligand: [3H]-GR125743 or [3H]-5-CT.

  • Unlabeled GR 55562 (for competition).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing 5-HT1B receptors in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of GR 55562, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the log concentration of GR 55562 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular serotonin levels in a specific brain region of a freely moving rodent following the administration of GR 55562.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • GR 55562 solution for administration (e.g., intraperitoneal injection).

  • HPLC system with electrochemical detection.

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent serotonin degradation.

  • Drug Administration: Administer GR 55562 to the animal.

  • Post-treatment Collection: Continue to collect dialysate samples for several hours following drug administration.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the serotonin concentration in each sample as a percentage of the average baseline concentration. Plot the percentage change in serotonin levels over time to visualize the effect of GR 55562.

Behavioral Assays

The EPM is used to assess anxiety-like behavior in rodents. Anxiolytic effects of GR 55562 can be investigated with this paradigm.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer GR 55562 or vehicle to the animals at a predetermined time before testing.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

The FST is a common behavioral assay to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container filled with water.

Procedure:

  • Pre-test (for rats): On the first day, place the animal in the water cylinder for 15 minutes.

  • Drug Administration: Administer GR 55562 or vehicle at specified time points before the test session.

  • Test Session: 24 hours after the pre-test, place the animal back into the water cylinder for 5 minutes.

  • Data Collection: Record the duration of immobility during the test session. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.

  • Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

The following diagrams illustrate key concepts and workflows for investigating the 5-HT1B receptor with GR 55562.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / Electrophysiology Binding_Assay Radioligand Binding Assay (Determine Ki of GR 55562) Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) Binding_Assay->Microdialysis Functional_Assay Functional Assay (e.g., cAMP accumulation) Functional_Assay->Microdialysis Behavioral_Assay Behavioral Assays (e.g., EPM, FST) Microdialysis->Behavioral_Assay Electrophysiology Electrophysiology (e.g., Patch-clamp) Behavioral_Assay->Electrophysiology Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Hypothesis Hypothesis: GR 55562 modulates neurotransmission and behavior via 5-HT1B receptor blockade Hypothesis->Binding_Assay Hypothesis->Functional_Assay Conclusion Conclusion on the role of 5-HT1B receptors Data_Analysis->Conclusion

A typical experimental workflow.

Logical Relationship 5HT1B_Receptor 5-HT1B Receptor (Presynaptic Inhibition) Blockade Blockade of 5-HT1B Receptor 5HT1B_Receptor->Blockade GR55562 GR 55562 (Antagonist) GR55562->Blockade Increased_Release Increased Neurotransmitter Release Blockade->Increased_Release Behavioral_Outcome Observed Behavioral Outcome Increased_Release->Behavioral_Outcome Inference Inference: 5-HT1B receptor tonically inhibits this behavior Behavioral_Outcome->Inference

Investigating 5-HT1B receptor function.

References

GR 55562 Dihydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist. This document details its chemical properties, pharmacological actions, and key experimental protocols, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a potent and selective antagonist for the serotonin 1B and 1D receptors. Its chemical and physical characteristics are summarized below.

PropertyValueReference
CAS Number 172854-55-6[1]
Alternate CAS Number 159533-25-2[2][3]
Molecular Formula C₂₃H₂₅N₃O₂ · 2HCl[2]
Molecular Weight 448.39 g/mol [2]
Appearance Off-white to light yellow solid powder[3]
Purity ≥98%[2]
Solubility Soluble in water to 100 mM[1]
Storage Desiccate at +4°C for long-term storage.[2]

Pharmacological Profile

This compound exhibits high affinity for human 5-HT1B and 5-HT1D receptors, acting as a competitive antagonist. Its selectivity for these receptor subtypes makes it a valuable tool for investigating their physiological and pathological roles.

ParameterValueSpeciesReceptorReference
pKi 7.4Human5-HT1B[1]
pKi 6.2Human5-HT1D[1]
pEC₁₀ (5-HT evoked contraction inhibition) 7.26Not SpecifiedNot Specified[1]

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, these receptors can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

5-HT1B_1D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1B/1D_Receptor 5-HT1B/1D Receptor Gi/o_Protein Gi/o Protein 5-HT1B/1D_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway Gi/o_Protein->MAPK_Pathway Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Serotonin Serotonin (5-HT) Serotonin->5-HT1B/1D_Receptor Activates GR55562 GR 55562 GR55562->5-HT1B/1D_Receptor Antagonizes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1: Simplified signaling pathway of 5-HT1B/1D receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT1B or 5-HT1D receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

  • Radioligand: [³H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

  • This compound: Stock solution in assay buffer.

  • Non-specific Binding Control: 10 µM of a non-radiolabeled, high-affinity 5-HT1B/1D ligand (e.g., serotonin).

  • Scintillation Cocktail.

  • 96-well plates and filter mats.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of [³H]-GR125743 (at a final concentration close to its Kd).

    • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]-GR125743 - GR 55562 dilutions - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffer/non-specific control - Add GR 55562 - Add Radioligand - Add Membranes Prepare_Reagents->Assay_Setup Incubation Incubate at RT for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail & Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay: Adenylyl Cyclase Inhibition

This protocol outlines a functional assay to measure the antagonist activity of this compound by assessing its ability to reverse agonist-induced inhibition of adenylyl cyclase.

1. Materials and Reagents:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

  • Cell Culture Medium.

  • Stimulation Buffer: HBSS or similar buffer.

  • Forskolin: To stimulate adenylyl cyclase.

  • 5-HT Agonist: Serotonin or a selective 5-HT1B/1D agonist (e.g., CP-93129).

  • This compound.

  • cAMP Assay Kit (e.g., ELISA or HTRF-based).

2. Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Add the 5-HT agonist (at a concentration that gives ~80% of its maximal response) and forskolin (to amplify the cAMP signal).

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the assay kit.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

  • The data can be used to determine the potency of GR 55562 as a functional antagonist.

Functional_Assay_Workflow Start Start Cell_Culture Seed and Culture Cells in 96-well Plate Start->Cell_Culture Pre-incubation Pre-incubate with GR 55562 Cell_Culture->Pre-incubation Stimulation Add 5-HT Agonist and Forskolin Pre-incubation->Stimulation Incubation Incubate at 37°C for 15-30 min Stimulation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Measurement Measure cAMP Levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis: - Plot cAMP vs. [GR 55562] - Determine IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an adenylyl cyclase inhibition functional assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GR 55562 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist. This document outlines detailed experimental protocols, summarizes quantitative data from published studies, and includes visualizations of key biological pathways and experimental workflows.

Product Information

  • Name: this compound

  • Synonyms: 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride

  • Target: Selective antagonist for the 5-HT1B and 5-HT1D serotonin receptors. It has approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1]

  • Molecular Formula: C₂₃H₂₅N₃O₂ · 2HCl

  • Solubility: Soluble in water up to 100 mM.

Quantitative Data Summary

The following tables summarize the dosages of GR 55562 and the related antagonist GR 127935 used in various in vivo studies. It is important to note that most published studies involving GR 55562 have utilized localized microinjections rather than systemic administration.

Table 1: this compound In Vivo Microinjection Dosages

Animal ModelBrain RegionDosage Range (per side)Study FocusReference
Male Wistar RatsNucleus Accumbens (Shell and Core)0.1 - 10 µgCocaine Discrimination[2]
Male Wistar RatsVentral Tegmental Area (VTA)0.3 - 3 µgCocaine-induced Locomotor Activity and Sensitization[3]

Table 2: Systemic Administration of a Related 5-HT1B/1D Antagonist (GR 127935)

Animal ModelAdministration RouteDosageStudy FocusReference
MiceNot Specified20 - 40 mg/kgForced Swimming Test[4]
MiceNot Specified5 - 10 mg/kgVogel Conflict Drinking Test[4]
RatsIntravenous (i.v.)1 and 5 mg/kgExtracellular 5-HT in Frontal Cortex[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, deionized water or sterile 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound needed.

  • Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile water or saline to achieve the desired concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Given its high water solubility, this should occur readily.

  • Sterilization: To ensure sterility for in vivo administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: For immediate use, the solution can be kept on ice. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Intraperitoneal (IP) Injection in Rodents

Materials:

  • Prepared and sterilized GR 55562 solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge for rats, 27-30 gauge for mice)

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Animal Handling and Restraint: Acclimatize the animal to handling prior to the experiment. For injection, restrain the rodent securely to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or appropriate wrapping in a towel may be necessary.

  • Dose Calculation: Weigh the animal to accurately calculate the volume of the drug solution to be injected based on the desired mg/kg dose.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

  • Injection Procedure:

    • Wipe the injection site with 70% ethanol.

    • Tilt the animal slightly with the head downwards to move the abdominal organs away from the injection site.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.

    • If aspiration is clear, slowly and steadily inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Protocol for Intravenous (IV) Tail Vein Injection in Rodents

Materials:

  • Prepared and sterilized GR 55562 solution

  • Appropriately sized sterile syringes (e.g., 1 mL or insulin syringes)

  • Appropriately sized sterile needles (e.g., 27-30 gauge)

  • A restraining device for tail vein injection

  • A heat lamp or warm water to dilate the tail veins

  • 70% ethanol for disinfection

Protocol:

  • Animal Preparation: Place the rodent in a restraining device. To improve the visibility and accessibility of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.

  • Dose Calculation: Accurately weigh the animal to determine the correct injection volume.

  • Injection Site Identification: The lateral tail veins are located on either side of the tail.

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse effects.

Visualizations

5-HT1D Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi/o Protein (α, βγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi subunit inhibits mapk MAPK Pathway (e.g., ERK) g_protein->mapk βγ subunit activates camp cAMP ac->camp Conversion serotonin Serotonin (5-HT) serotonin->receptor Agonist Binding gr55562 GR 55562 gr55562->receptor Antagonist Binding atp ATP atp->ac pka PKA camp->pka Activation cellular_response Downstream Cellular Response (e.g., altered neurotransmitter release) pka->cellular_response mapk->cellular_response

Caption: A diagram of the 5-HT1D receptor signaling pathway.

General Experimental Workflow for In Vivo Antagonist Study

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_challenge Challenge/Observation Phase cluster_analysis Analysis Phase a Acclimatize Animals b Baseline Behavioral/ Physiological Measurements a->b c Randomize into Treatment Groups b->c d Administer Vehicle (Control Group) c->d e Administer GR 55562 (Treatment Group) c->e f Administer Agonist or Apply Behavioral Stimulus (Optional) d->f e->f g Post-treatment Behavioral/ Physiological Measurements f->g Time Course h Data Collection and Analysis g->h i Statistical Comparison between Groups h->i

Caption: A general experimental workflow for an in vivo antagonist study.

References

Application Notes and Protocols: GR 55562 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A clear understanding of the physicochemical properties of GR 55562 dihydrochloride is essential for accurate preparation of stock solutions and subsequent experiments.

PropertyValueReference
Molecular Formula C₂₃H₂₅N₃O₂·2HCl[2][4]
Molecular Weight 448.39 g/mol [2][4]
Purity ≥98% (HPLC)[2][4]
Appearance Solid[5][6]
CAS Number 159533-25-2[2][4]

Preparation of this compound Stock Solution

Materials:
  • This compound powder

  • Sterile, deionized, or distilled water (H₂O)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for sterile applications)

Protocol:
  • Determine the Desired Stock Concentration and Volume: Based on your experimental needs, decide on the final concentration (e.g., 10 mM, 50 mM, or 100 mM) and volume of the stock solution.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of the compound needed:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 448.39 g/mol = 4.4839 mg

  • Weigh the Compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolve the Compound: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Sterilization (Optional): For cell culture or other sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solubility and Stock Solution Calculation Table:
Desired Stock ConcentrationMass for 1 mLMass for 5 mLMass for 10 mLSolvent
1 mM 0.448 mg2.242 mg4.484 mgWater
10 mM 4.484 mg22.42 mg44.84 mgWater
50 mM 22.42 mg112.1 mg224.2 mgWater
100 mM 44.84 mg224.2 mg448.4 mgWater
Storage Conditions:
FormStorage TemperatureDurationNotes
Solid Powder +4°CUp to 12 months or longerStore under desiccating conditions.[2][4][6]
Stock Solution in Water -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.[5]
-80°CUp to 6 months[5]

Application in Research: Experimental Protocols

This compound is utilized in a range of experimental paradigms to probe the function of 5-HT1B/1D receptors. Below are generalized protocols for its use in both in vitro and in vivo settings.

In Vitro Application: Antagonism of 5-HT1B Receptor-Mediated Effects in Brain Slices

This protocol describes a general procedure for assessing the antagonist properties of GR 55562 on agonist-induced responses in brain tissue.

Objective: To determine the ability of GR 55562 to block the effects of a 5-HT1B receptor agonist on synaptic transmission.

Materials:

  • Prepared brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • 5-HT1B receptor agonist (e.g., 5-CT or CP 93129)

  • This compound stock solution

  • Electrophysiology recording setup

Protocol:

  • Prepare a working solution of the 5-HT1B agonist in aCSF at the desired concentration.

  • Prepare a working solution of this compound in aCSF. A typical concentration for antagonism studies is in the micromolar range (e.g., 1-10 µM).

  • Allow brain slices to equilibrate in the recording chamber while perfusing with standard aCSF.

  • Establish a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

  • Apply the 5-HT1B agonist to the slice via perfusion and record the resulting change in synaptic activity.

  • Wash out the agonist with aCSF until the synaptic activity returns to baseline.

  • Pre-incubate the slice with GR 55562 in aCSF for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.

  • While continuing to perfuse with GR 55562, co-apply the 5-HT1B agonist.

  • Record the synaptic response and compare it to the response in the absence of the antagonist. A reduction or complete blockade of the agonist's effect indicates successful antagonism by GR 55562.

In Vivo Application: Microinjection to Investigate Behavioral Effects

This protocol provides a general framework for the localized administration of GR 55562 into a specific brain region to assess its impact on behavior.

Objective: To investigate the role of 5-HT1B receptors in a specific brain region on a particular behavior (e.g., locomotion, anxiety).

Materials:

  • Anesthetized animal model (e.g., rat, mouse) with a stereotaxically implanted guide cannula aimed at the brain region of interest.

  • This compound stock solution, diluted to the final desired concentration in sterile saline. Doses are often in the microgram range per side of the brain.[8]

  • Microinjection pump and tubing

  • Internal cannula

Protocol:

  • Gently restrain the animal and remove the dummy cannula from the guide cannula.

  • Load the internal cannula with the GR 55562 working solution.

  • Insert the internal cannula into the guide cannula, ensuring it extends to the target brain region.

  • Infuse the GR 55562 solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. Total infusion volumes are typically small (e.g., 0.2-0.5 µL per side).

  • Leave the internal cannula in place for a short period (e.g., 1-2 minutes) post-infusion to allow for diffusion.

  • Withdraw the internal cannula and replace the dummy cannula.

  • Return the animal to its home cage and allow for a recovery period before behavioral testing.

  • Conduct the behavioral assay and compare the results to control animals that received a vehicle infusion.

Signaling Pathways and Experimental Workflow

5-HT1B/1D Receptor Signaling Pathway

G_5HT1B_Signaling cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gαi/o Protein receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits neurotransmitter Decreased Neurotransmitter Release g_protein->neurotransmitter camp cAMP ac->camp Produces serotonin Serotonin (5-HT) serotonin->receptor Activates gr55562 GR 55562 gr55562->receptor Blocks pka PKA camp->pka Activates erk ERK/MAPK Activation beta_arrestin->erk G_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase hypothesis Formulate Hypothesis (e.g., 5-HT1B receptor blockade alters behavior X) prepare_stock Prepare GR 55562 Stock Solution hypothesis->prepare_stock prepare_working Prepare Working Dilutions (in saline or aCSF) prepare_stock->prepare_working drug_admin Drug Administration (e.g., microinjection, perfusion) prepare_working->drug_admin animal_prep Animal Preparation (e.g., surgery, habituation) treatment_groups Assign Treatment Groups (Vehicle vs. GR 55562) animal_prep->treatment_groups treatment_groups->drug_admin data_collection Data Collection (e.g., behavioral assay, electrophysiology) drug_admin->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Draw Conclusions interpretation->conclusion

References

Application Notes and Protocols for GR 55562 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] With approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor, it serves as a valuable tool in neuroscience research to investigate the physiological and pathological roles of these receptors.[1] This document provides detailed information on the solubility of this compound, protocols for its use in both in vitro and in vivo settings, and an overview of the 5-HT1D receptor signaling pathway.

Data Presentation

Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10044.8Ultrasonic assistance may be required.
DMSONot explicitly specifiedNot explicitly specifiedMay be soluble, but water is the recommended solvent for high-concentration stock solutions.

Note: The molecular weight of this compound is 448.39 g/mol .

Signaling Pathway

The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to the inhibitory G proteins, Gαi and Gαo.[2][3] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[2] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins such as those in the MAPK/ERK pathway.

5-HT1D_Signaling_Pathway cluster_membrane Plasma Membrane 5HT1D_Receptor 5-HT1D Receptor G_Protein Gi/o Protein 5HT1D_Receptor->G_Protein Activates G_alpha Gαi/o (activated) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Serotonin Serotonin (5-HT) Serotonin->5HT1D_Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to GR55562 GR 55562 (Antagonist) GR55562->5HT1D_Receptor Blocks G_alpha->AC Inhibits

5-HT1D Receptor Signaling Pathway

Experimental Protocols

In Vitro Protocol: Cell-Based cAMP Assay

This protocol describes a general method for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the 5-HT1D receptor.

1. Materials:

  • This compound

  • 5-HT (Serotonin)

  • Forskolin

  • Cells expressing 5-HT1D receptor (e.g., HEK293-5HT1D, CHO-5HT1D)

  • Cell culture medium (e.g., DMEM, Ham's F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

  • Sterile water

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound by dissolving 4.48 mg in 1 mL of sterile water.

  • Assist dissolution by vortexing and, if necessary, brief sonication.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. Experimental Workflow:

In_Vitro_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Pretreatment Pre-treat cells with GR 55562 (various concentrations) Incubation_1->Pretreatment Incubation_2 Incubate for 30 minutes Pretreatment->Incubation_2 Stimulation Stimulate with 5-HT and Forskolin Incubation_2->Stimulation Incubation_3 Incubate for 30 minutes Stimulation->Incubation_3 Lysis Lyse cells Incubation_3->Lysis cAMP_Measurement Measure intracellular cAMP levels Lysis->cAMP_Measurement Data_Analysis Analyze data to determine IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro cAMP Assay Workflow

4. Detailed Procedure:

  • Cell Seeding: Seed the 5-HT1D receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer the following day.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the different concentrations of GR 55562 to the respective wells. Include a vehicle control (serum-free medium only).

    • Incubate the plate for 30 minutes at 37°C.

  • Stimulation:

    • Prepare a solution containing a sub-maximal concentration of 5-HT (e.g., EC80) and a fixed concentration of forskolin (to stimulate cAMP production) in serum-free medium.

    • Add this stimulation solution to all wells except the negative control wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of GR 55562.

    • Perform a non-linear regression analysis to determine the IC50 value of GR 55562.

In Vivo Protocol: Intracranial Microinjection in Rats

This protocol provides a general guideline for the stereotaxic microinjection of this compound into a specific brain region of a rat to study its effects on behavior or neuronal activity.

1. Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Guide cannula and injector

  • Surgical instruments

  • Male Wistar rats (or other appropriate strain)

2. Solution Preparation:

  • Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1-10 µg/µL).

  • Ensure complete dissolution and sterilize the solution by filtration through a 0.22 µm syringe filter.

3. Surgical and Microinjection Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the coordinates for the target brain region (e.g., nucleus accumbens, ventral tegmental area) relative to bregma.

    • Drill a small hole in the skull at the marked coordinates.

    • Implant a guide cannula aimed at the target region and secure it with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • Microinjection:

    • On the day of the experiment, gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injector, connected to the microinjection pump, into the guide cannula. The injector should protrude a specific distance beyond the guide cannula to reach the target site.

    • Infuse the GR 55562 solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. A typical injection volume is 0.2 µl per side.

    • Leave the injector in place for an additional minute to allow for diffusion of the solution.

    • Slowly withdraw the injector and replace the dummy cannula.

  • Behavioral Testing/Neuronal Recording:

    • Following the microinjection, proceed with the planned behavioral tests or electrophysiological recordings.

Disclaimer: All animal procedures should be performed in accordance with institutional guidelines and regulations. The dosages and specific brain regions will vary depending on the experimental design. The provided concentrations and volumes are for reference only and should be optimized for each specific study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist, in preclinical rat studies. The information presented is intended to facilitate experimental design and execution by summarizing key dosage information, administration protocols, and the underlying mechanism of action.

Introduction to this compound

GR 55562 is a potent and selective competitive silent antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] It exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and has minimal affinity for other serotonin receptor subtypes.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1B receptor in various neurological and psychiatric disorders. In preclinical research, GR 55562 has been predominantly utilized in rat models to explore its effects on conditions such as drug addiction and motivation.

Recommended Dosages for Rat Studies

The majority of published research on GR 55562 in rats involves direct administration into the brain via intracranial microinjection. Information on systemic administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral) is limited in the available literature. Therefore, researchers should perform dose-response studies to determine the optimal systemic dosage for their specific experimental model and desired biological effect.

Intracranial Administration

Intracranial microinjection allows for the targeted delivery of GR 55562 to specific brain regions, minimizing systemic side effects and enabling the investigation of localized receptor function.

Table 1: Recommended Dosages for Intracranial Administration in Rats

Brain Region of InterestDosage Range (per side)Observed EffectReference
Ventral Tegmental Area (VTA)0.3 - 3 µgAttenuation of cocaine sensitization at 3 µg.[2][2]
Nucleus Accumbens (Shell or Core)0.1 - 10 µgAttenuation of the enhancement of cocaine discrimination at 1 µg.[3][3]

Experimental Protocols

Intracranial Cannula Implantation and Microinjection

This protocol describes the surgical implantation of a guide cannula for the targeted delivery of GR 55562 into a specific brain region, followed by the microinjection procedure.

Materials:

  • This compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle

  • Stereotaxic apparatus for rats

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump and tubing

  • Dental cement

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Using a rat brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.

  • Craniotomy: Drill a small hole in the skull at the identified coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Closure: Suture the scalp incision around the cannula implant.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before any microinjection experiments. Insert a dummy cannula into the guide cannula to maintain patency.

  • Microinjection:

    • Gently restrain the rat and remove the dummy cannula.

    • Connect the injection cannula, filled with the GR 55562 solution, to the microinfusion pump.

    • Insert the injection cannula into the guide cannula, ensuring it protrudes slightly to reach the target tissue.

    • Infuse the solution at a slow rate (e.g., 0.1-0.5 µL/minute) to minimize tissue damage.

    • Leave the injection cannula in place for a short period after infusion to allow for diffusion and prevent backflow.

    • Withdraw the injection cannula and replace the dummy cannula.

Mechanism of Action and Signaling Pathway

GR 55562 acts as an antagonist at 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gαi/o.

Signaling Pathway Overview:

  • Receptor Activation (Blocked by GR 55562): Under normal physiological conditions, serotonin (5-HT) binds to the 5-HT1B receptor.

  • G-Protein Coupling: This binding activates the associated Gαi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of ion channel activity, such as an increase in K+ conductance and a decrease in Ca2+ conductance, ultimately leading to a reduction in neurotransmitter release.

By binding to the 5-HT1B receptor without activating it, GR 55562 prevents serotonin from binding and initiating this signaling cascade, thereby blocking the inhibitory effects of serotonin at these receptors.

G R 5-HT1B Receptor G Gαi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts S Serotonin (5-HT) S->R Binds & Activates GR GR 55562 GR->R Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activates Effector Downstream Effectors (e.g., Ion Channels) PKA->Effector Modulates

5-HT1B Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a rat study involving the intracranial administration of GR 55562.

G A Phase 1: Pre-Experimental B Animal Acclimatization A->B C Stereotaxic Surgery: Guide Cannula Implantation B->C D Post-Operative Recovery (≥ 1 week) C->D E Phase 2: Experimental D->E F Habituation to Experimental Apparatus E->F G GR 55562 Microinjection F->G H Behavioral Testing G->H I Phase 3: Post-Experimental H->I J Data Analysis I->J K Histological Verification of Cannula Placement I->K

Experimental Workflow for Rat Studies

References

Application Notes and Protocols for Intracranial Injection of GR 55562 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] With approximately 10-fold higher selectivity for the 5-HT1B subtype, it serves as a critical tool in neuroscience research to investigate the role of these receptors in various physiological and pathological processes.[1] This document provides detailed application notes and a comprehensive protocol for the intracranial injection of this compound in a research setting, focusing on rodent models.

Mechanism of Action

Quantitative Data Summary

The following tables summarize quantitative data from published studies utilizing intracranial microinjections of this compound in rats. These values can serve as a starting point for experimental design.

Table 1: Dosage and Administration Parameters for this compound

ParameterValueBrain Region(s)SpeciesReference
Dosage Range 0.1 - 10 µ g/side Nucleus Accumbens (Shell and Core), Ventral Tegmental Area (VTA)Rat[4]
Effective Dosage (Cocaine Sensitization) 3 µ g/side Ventral Tegmental Area (VTA)Rat
Infusion Volume 0.2 µl/sideNucleus Accumbens (Shell)Rat
Infusion Rate 0.1 µl/minNucleus Accumbens (Shell)Rat

Table 2: Stereotaxic Coordinates for Target Brain Regions in Rats (from Bregma)

Brain RegionAntero-Posterior (AP)Medio-Lateral (ML)Dorso-Ventral (DV)Reference(s)
Ventral Tegmental Area (VTA) -5.6 mm± 2.1 mm (at a 10° angle)-8.5 mm[5]
Nucleus Accumbens (Shell) +1.7 mm± 0.8 mm-7.8 mm
Nucleus Accumbens (Core) +1.2 mm± 1.8 mm-7.2 mm

Note: Stereotaxic coordinates should be optimized for the specific animal strain and age, and confirmed with histological verification.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: this compound is soluble in water. Reconstitute the lyophilized powder in sterile, pyrogen-free saline (0.9% NaCl) to the desired stock concentration. For example, to prepare a 1 µg/µl stock solution, dissolve 1 mg of this compound in 1 ml of sterile saline.

  • Dilution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions should be prepared fresh for each experiment.

Stereotaxic Surgery and Cannula Implantation

This protocol outlines the procedure for implanting guide cannulae for subsequent microinjection of this compound.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) according to approved institutional animal care and use committee (IACUC) protocols.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and secure the animal in a stereotaxic frame.[6]

    • Apply ophthalmic ointment to the eyes to prevent drying.[6]

    • Cleanse the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[6]

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the periosteum to visualize the bregma and lambda landmarks.

    • Level the skull by ensuring that the dorsal-ventral readings for bregma and lambda are within a close range.

    • Determine the stereotaxic coordinates for the target brain region (e.g., VTA or nucleus accumbens) using a rodent brain atlas.

    • Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

    • Gently lower the guide cannula to the desired dorsal-ventral depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the incision around the dental cement cap.

  • Post-Operative Care:

    • Administer analgesics as prescribed by the institutional veterinarian for post-operative pain management.[7]

    • House the animal individually in a clean cage with easy access to food and water.[7]

    • Monitor the animal daily for signs of pain, infection, or distress.[8]

    • Allow for a recovery period of at least one week before proceeding with microinjections.[7]

Intracranial Microinjection of this compound
  • Animal Handling:

    • Gently restrain the conscious and recovered animal.

    • Remove the dummy cannula from the guide cannula.

  • Microinjection Procedure:

    • Load a microinjection syringe with the prepared this compound solution.

    • Connect the syringe to an internal injector cannula that extends slightly beyond the tip of the guide cannula.

    • Insert the internal injector cannula into the guide cannula.

    • Infuse the solution at a slow and controlled rate (e.g., 0.1 µl/min) using a microinfusion pump.[9]

    • After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and to minimize backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

  • Behavioral Testing:

    • Following the microinjection, the animal can be placed in the appropriate apparatus for behavioral testing (e.g., open field for locomotor activity, operant chamber for self-administration). The timing of behavioral testing will depend on the specific experimental design.

Visualizations

Signaling Pathway of 5-HT1B Receptor Antagonism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1B_Receptor 5-HT1B Receptor Serotonin->5HT1B_Receptor Binds & Activates GR55562 GR55562 GR55562->5HT1B_Receptor Blocks G_Protein Gαi/o Protein 5HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits

Caption: Signaling pathway of the 5-HT1B receptor and its antagonism by GR 55562.

Experimental Workflow for Intracranial Injection

G Start Start Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Start->Animal_Prep Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Prep->Surgery Recovery Post-Operative Recovery (Analgesia, Monitoring) Surgery->Recovery Drug_Prep GR 55562 Preparation (Reconstitution, Dilution) Recovery->Drug_Prep Microinjection Intracranial Microinjection Drug_Prep->Microinjection Behavioral_Testing Behavioral Analysis Microinjection->Behavioral_Testing Histology Histological Verification (Cannula Placement) Behavioral_Testing->Histology Data_Analysis Data Analysis Histology->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Using GR 55562 Dihydrochloride in Cocaine Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 55562 dihydrochloride is a selective and silent antagonist of the 5-HT1B and 5-HT1D serotonin receptors, with approximately 10-fold greater selectivity for the 5-HT1B subtype.[1] In the context of cocaine addiction research, drug discrimination paradigms are pivotal for investigating the subjective effects of psychoactive substances. These studies help in understanding the neurobiological mechanisms underlying cocaine's addictive properties and in screening potential therapeutic agents. This document provides detailed application notes and protocols for utilizing GR 55562 in cocaine discrimination studies, based on established preclinical research.

The discriminative stimulus effects of cocaine are primarily mediated by the mesolimbic dopamine system. However, emerging evidence indicates a significant modulatory role of the serotonin system, particularly through 5-HT1B receptors located in key brain regions like the nucleus accumbens (NAc) and the ventral tegmental area (VTA).[2][3]

Mechanism of Action

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the NAc. This surge in dopamine is strongly associated with its reinforcing and discriminative stimulus effects.

GR 55562, as a 5-HT1B/1D antagonist, is a valuable tool to probe the involvement of these receptors in cocaine's effects. Research indicates that while GR 55562 administered alone does not produce cocaine-like discriminative effects, it can attenuate the enhancement of cocaine discrimination induced by 5-HT1B receptor agonists when administered locally into the nucleus accumbens core.[3] Furthermore, when microinjected into the VTA, GR 55562 can dose-dependently decrease the discriminative stimulus effects of cocaine, suggesting that tegmental 5-HT1B receptors are necessary for the expression of cocaine's subjective effects.[2]

Data Presentation

The following tables summarize the qualitative and potential quantitative outcomes of using GR 55562 in cocaine discrimination studies, as inferred from the literature.

Table 1: Substitution and Antagonism Effects of GR 55562 in Cocaine Discrimination

Experimental ConditionDrug AdministeredRoute of AdministrationObservationImplication
Substitution Test GR 55562 (0.1-10 µ g/side )Intra-NAc or Intra-VTANo substitution for cocaine (saline-appropriate responding)GR 55562 alone does not produce the subjective effects of cocaine.
Antagonism Test 1 GR 55562 (0.1-10 µ g/side ) + Cocaine (5 mg/kg)Intra-NAcFailed to modulate the discriminative stimulus effects of cocaine.Tonic activation of 5-HT1B receptors in the NAc may not be essential for the primary discriminative cue of cocaine.
Antagonism Test 2 GR 55562 (1 µ g/side ) + CP 93129 (1 µ g/side ) + Cocaine (1.25 or 2.5 mg/kg)Intra-NAc coreSignificantly attenuated the enhancement of cocaine discrimination by the 5-HT1B agonist CP 93129.5-HT1B receptors in the NAc core modulate the potency of cocaine's discriminative stimulus.
Antagonism Test 3 GR 55562 (0.1-1 µ g/side ) + Cocaine (5 mg/kg)Intra-VTADose-dependent decrease in cocaine-lever responding.Tegmental 5-HT1B receptors are involved in the expression of cocaine's discriminative effects.

Table 2: Expected Effects on Cocaine Dose-Response Curve

Pre-treatmentEffect on Cocaine ED50Direction of Curve ShiftInterpretation
Vehicle Baseline ED50N/AStandard dose-response to cocaine.
5-HT1B Agonist (e.g., CP 93129) into NAc core DecreaseLeftwardPotentiation of cocaine's discriminative effects.
GR 55562 + 5-HT1B Agonist into NAc core Attenuation of the agonist-induced decreaseRightward shift relative to agonist aloneBlockade of the potentiating effect of 5-HT1B stimulation.
GR 55562 into VTA IncreaseRightwardAttenuation of cocaine's discriminative effects.

Experimental Protocols

This protocol outlines the standard procedure for training rats to discriminate cocaine from saline using a two-lever, water-reinforced fixed-ratio schedule.[2][3]

Materials:

  • Standard operant conditioning chambers with two levers and a water dispenser.

  • Male Wistar rats (250-300g).

  • Cocaine hydrochloride.

  • Saline solution (0.9% NaCl).

  • Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

  • Water Restriction: Rats are typically water-restricted for a period before training to motivate them to work for the water reward. Access to water is limited to a specific time each day (e.g., 15 minutes) following the experimental session. Body weight should be monitored daily.

  • Shaping: Initially, rats are trained to press either lever to receive a water reward (e.g., 0.1 mL). This is typically done on a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever press is rewarded.

  • Discrimination Training:

    • On training days, rats are randomly assigned to receive either an i.p. injection of cocaine (e.g., 10 mg/kg) or saline 15 minutes before being placed in the operant chamber.

    • If cocaine is administered, only presses on the "cocaine-appropriate" lever are reinforced. Presses on the other lever ("saline-appropriate") have no consequence.

    • If saline is administered, only presses on the "saline-appropriate" lever are reinforced.

    • The schedule of reinforcement is gradually increased from FR1 to a higher ratio, such as FR20, where 20 correct lever presses are required to receive a reward.

    • Training continues until rats reliably discriminate between the two conditions, typically defined as making at least 80-90% of their total responses on the correct lever before the first reinforcement for several consecutive days.

  • Testing:

    • Once the discrimination is acquired, test sessions are introduced. During test sessions, various doses of cocaine, GR 55562, or a combination of drugs are administered.

    • In test sessions, responding on either lever may be reinforced, or reinforcement may be withheld (extinction) to assess the primary drug effect without influencing subsequent behavior.

This protocol describes the procedure for administering GR 55562 directly into specific brain regions, such as the nucleus accumbens or ventral tegmental area.

Materials:

  • Stereotaxic apparatus.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical tools.

  • Guide cannulae and dummy cannulae.

  • Injection needles.

  • Microinfusion pump.

  • This compound.

  • Artificial cerebrospinal fluid (aCSF) for vehicle.

Procedure:

  • Stereotaxic Surgery:

    • Rats that have acquired the cocaine discrimination are anesthetized and placed in a stereotaxic frame.

    • Bilateral guide cannulae are implanted, targeting the desired brain region (e.g., NAc core or VTA) using coordinates from a rat brain atlas.

    • The cannulae are secured to the skull with dental cement. Dummy cannulae are inserted to maintain patency.

    • Rats are allowed to recover for at least one week before resuming behavioral experiments.

  • Microinjection Procedure:

    • On the day of the experiment, the dummy cannulae are removed, and injection needles connected to a microinfusion pump are inserted into the guide cannulae.

    • A specific dose of GR 55562 (e.g., 0.1-10 µg) dissolved in aCSF is infused bilaterally over a set period (e.g., 1 µL over 1 minute).

    • The injection needles are left in place for an additional minute to allow for diffusion.

    • Following the microinjection, the rat receives a systemic injection of cocaine or saline and is placed in the operant chamber for the discrimination test session.

  • Histological Verification: After the completion of all experiments, rats are euthanized, and their brains are sectioned and stained to verify the correct placement of the cannulae.

Visualizations

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Dopaminergic Neuron (Nucleus Accumbens) cluster_2 Pharmacological Intervention 5-HT 5-HT 5-HT1B_R 5-HT1B Receptor 5-HT->5-HT1B_R Gi/o Gαi/o 5-HT1B_R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DA_Release Dopamine Release PKA->DA_Release Modulates GR55562 GR 55562 GR55562->5-HT1B_R Antagonizes

Caption: 5-HT1B Receptor Signaling Pathway.

G start Start water_restriction Water Restriction & Habituation start->water_restriction shaping Lever Press Shaping (FR1) water_restriction->shaping discrimination_training Discrimination Training (Cocaine vs. Saline, FR20) shaping->discrimination_training acquisition_criterion Acquisition Criterion Met? (≥80% correct) discrimination_training->acquisition_criterion acquisition_criterion->discrimination_training No surgery Stereotaxic Surgery (Cannula Implantation) acquisition_criterion->surgery Yes recovery Post-Surgery Recovery (≥1 week) surgery->recovery testing Drug Discrimination Testing (GR 55562 ± Cocaine) recovery->testing histology Histological Verification testing->histology end End histology->end

Caption: Cocaine Discrimination Experimental Workflow.

G Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Synaptic_DA ↑ Synaptic Dopamine DA_Receptors Dopamine Receptors Synaptic_DA->DA_Receptors Activates Discriminative_Stimulus Cocaine Discriminative Stimulus DA_Receptors->Discriminative_Stimulus Serotonin_System Serotonergic System HT1B_Receptor 5-HT1B Receptor (VTA/NAc) Serotonin_System->HT1B_Receptor HT1B_Agonist 5-HT1B Agonist HT1B_Agonist->Discriminative_Stimulus Enhances HT1B_Agonist->HT1B_Receptor Activates GR55562 GR 55562 GR55562->Discriminative_Stimulus Attenuates Enhancement GR55562->HT1B_Receptor Antagonizes HT1B_Receptor->Synaptic_DA Modulates

Caption: Logical Relationship of GR 55562 and Cocaine.

References

Application Notes and Protocols for GR 55562 Dihydrochloride in Locomotor Sensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 55562 dihydrochloride is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with approximately 10-fold greater selectivity for the 5-HT1B subtype.[1] It serves as a valuable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes, including the neural mechanisms underlying drug-induced locomotor sensitization. Locomotor sensitization is a phenomenon characterized by a progressive and enduring enhancement in the locomotor-activating effects of a psychostimulant drug upon repeated, intermittent administration. This behavioral plasticity is thought to be a key component of the neuroadaptations that contribute to addiction. These application notes provide detailed protocols and data for the use of GR 55562 in studying locomotor sensitization, particularly in the context of psychostimulant-induced effects.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of GR 55562 on locomotor activity and sensitization.

Table 1: Effect of Intra-VTA GR 55562 on Cocaine-Induced Locomotor Sensitization in Rats

Treatment GroupPre-treatment (Intra-VTA)Systemic TreatmentChallengeOutcome on Locomotor ActivityReference
Development of SensitizationGR 55562 (3 µ g/side ) for 5 daysCocaine (10 mg/kg) for 5 daysCocaine (10 mg/kg) on day 10Attenuated the development of cocaine sensitization.[2]
Development of SensitizationGR 55562 (0.3 µ g/side ) for 5 daysCocaine (10 mg/kg) for 5 daysCocaine (10 mg/kg) on day 10No significant effect on the development of cocaine sensitization.[2]
Expression of SensitizationAcute GR 55562 (0.3-3 µ g/side )Cocaine (10 mg/kg) for 5 days (pre-treatment)Cocaine (10 mg/kg) on day 10No effect on the expression of cocaine sensitization.[2]
Acute Cocaine HyperactivityGR 55562 (0.3-3 µ g/side )Single dose of Cocaine (10 mg/kg)N/ADid not affect the locomotor hyperactivity response to a single dose of cocaine.[2]

Table 2: Effect of Systemic GR 55562 on Methylphenidate-Induced Locomotor Activation in Rats

Pre-treatmentSystemic TreatmentOutcome on Locomotor ActivityReference
Methamphetamine (1 mg/kg, i.p.)Methylphenidate (10 mg/kg, i.p.)Potentiated methylphenidate-induced motor activation.[3]
Methamphetamine (1 mg/kg, i.p.) + GR 55562 (1 mg/kg)Methylphenidate (10 mg/kg, i.p.)Counteracted the potentiation of methylphenidate-induced motor activation.[3]
Fluoxetine (10 mg/kg, i.p.)Methylphenidate (10 mg/kg, i.p.)Potentiated methylphenidate-induced motor activation.[3]
Fluoxetine (10 mg/kg, i.p.) + GR 55562 (1 mg/kg)Methylphenidate (10 mg/kg, i.p.)Counteracted the potentiation of methylphenidate-induced motor activation.[3]

Experimental Protocols

Protocol 1: Investigating the Role of VTA 5-HT1B Receptors in the Development of Cocaine-Induced Locomotor Sensitization

This protocol is adapted from a study by Przegaliński et al. (2007) and is designed to assess the effect of GR 55562 microinjections into the ventral tegmental area (VTA) on the development of locomotor sensitization to cocaine in rats.[2]

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Guide cannulae and dummy cannulae

  • Microinjection pumps and syringes

  • This compound

  • Cocaine hydrochloride

  • Sterile saline

  • Locomotor activity chambers

Procedure:

  • Animal Surgery: Anesthetize rats and stereotaxically implant bilateral guide cannulae aimed at the VTA. Allow a recovery period of at least one week.

  • Habituation: Habituate the rats to the locomotor activity chambers for a defined period (e.g., 60 minutes) for several days prior to the start of the experiment.

  • Experimental Groups:

    • Control Group: Saline (intra-VTA) + Saline (systemic)

    • Cocaine Sensitization Group: Saline (intra-VTA) + Cocaine (10 mg/kg, i.p.)

    • GR 55562 Treatment Group: GR 55562 (e.g., 3 µ g/side , intra-VTA) + Cocaine (10 mg/kg, i.p.)

  • Sensitization Phase (Days 1-5):

    • Administer the assigned intra-VTA microinjection (saline or GR 55562) over a period of 1 minute.

    • Immediately following the microinjection, administer the assigned systemic injection (saline or cocaine).

    • Place the rat in the locomotor activity chamber and record activity for a set duration (e.g., 90 minutes).

  • Withdrawal Phase (Days 6-9): No treatments are administered during this period.

  • Challenge Phase (Day 10):

    • Administer a challenge dose of cocaine (10 mg/kg, i.p.) to all groups.

    • Immediately place the rat in the locomotor activity chamber and record activity.

  • Data Analysis: Analyze the locomotor activity data (e.g., distance traveled, beam breaks) using appropriate statistical methods (e.g., ANOVA with repeated measures) to compare the locomotor response to the cocaine challenge between the different treatment groups. A significant reduction in the locomotor response in the GR 55562 group compared to the cocaine sensitization group indicates that antagonism of VTA 5-HT1B receptors attenuates the development of sensitization.

Protocol 2: Assessing the Effect of Systemic GR 55562 on Psychostimulant-Induced Locomotor Hyperactivity

This protocol is based on a study by Navarro et al. (2007) and is designed to evaluate the effect of systemic administration of GR 55562 on locomotor hyperactivity induced by methylphenidate.[3]

Materials:

  • Male rats

  • This compound

  • Methylphenidate hydrochloride

  • Methamphetamine hydrochloride (or other sensitizing agent)

  • Sterile saline

  • Locomotor activity chambers

Procedure:

  • Habituation: Habituate the rats to the locomotor activity chambers.

  • Experimental Groups:

    • Control Group: Saline + Methylphenidate

    • Potentiation Group: Methamphetamine + Methylphenidate

    • GR 55562 Treatment Group: Methamphetamine + GR 55562 + Methylphenidate

  • Treatment Administration:

    • Administer the pre-treatment drug (e.g., methamphetamine 1 mg/kg, i.p.).

    • After a specified time interval (e.g., 2 hours), administer GR 55562 (1 mg/kg, i.p.) or saline.

    • After another interval (e.g., 15 minutes), administer methylphenidate (10 mg/kg, i.p.).

  • Locomotor Activity Measurement: Immediately after the final injection, place the rats in the locomotor activity chambers and record activity for a defined period (e.g., 120 minutes).

  • Data Analysis: Compare the locomotor activity between the groups. A significant reduction in locomotor activity in the GR 55562 treatment group compared to the potentiation group suggests that 5-HT1B receptor antagonism can counteract the enhanced locomotor response to methylphenidate.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway involving 5-HT1B receptors in locomotor sensitization and a typical experimental workflow.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) cluster_drug Pharmacological Intervention Serotonin_Neuron Serotonin Neuron HT1B_Receptor 5-HT1B Receptor (Heteroreceptor) Serotonin_Neuron->HT1B_Receptor 5-HT Dopamine_Neuron Dopamine Neuron D2_Receptor D2 Receptor Dopamine_Neuron->D2_Receptor Dopamine HT1B_Receptor->Dopamine_Neuron Inhibits DA Release Postsynaptic_Neuron Postsynaptic Neuron (e.g., Medium Spiny Neuron) Locomotor_Activity Locomotor Activity Postsynaptic_Neuron->Locomotor_Activity Modulates Output GR55562 GR 55562 GR55562->HT1B_Receptor Antagonist Psychostimulant Psychostimulant (e.g., Cocaine) Psychostimulant->Dopamine_Neuron ↑ DA Release/↓ Reuptake G start Start surgery Stereotaxic Surgery (if applicable) start->surgery recovery Recovery Period surgery->recovery habituation Habituation to Locomotor Chambers recovery->habituation sensitization Sensitization Phase (Repeated Drug + GR 55562/Vehicle Administration) habituation->sensitization withdrawal Withdrawal Period sensitization->withdrawal challenge Drug Challenge withdrawal->challenge data_collection Locomotor Activity Data Collection challenge->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: GR 55562 Dihydrochloride in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] With the significant role of the serotonergic system, particularly the 5-HT1B and 5-HT1D receptors, in modulating the mesolimbic dopamine system, GR 55562 has become a valuable pharmacological tool for investigating the neural circuits underlying addiction. The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for the rewarding and reinforcing effects of drugs of abuse. The 5-HT1B and 5-HT1D receptors are strategically positioned within this circuitry to influence dopamine release and, consequently, drug-seeking behaviors. These application notes provide a summary of quantitative data and detailed protocols for the administration of GR 55562 in various animal models of addiction.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound in different animal models of addiction.

Table 1: Effects of GR 55562 on Cocaine-Related Behaviors

Animal ModelSpeciesDrug of AbuseGR 55562 Dose (Intracranial)Administration SiteKey Findings
Drug DiscriminationRatCocaine (5 mg/kg, i.p.)0.1 - 10 µ g/side Nucleus Accumbens (Shell or Core)Failed to modulate the discriminative stimulus effects of cocaine.
Drug DiscriminationRatCocaine (1.25 or 2.5 mg/kg, i.p.) + CP 93129 (1 µ g/side )1 µ g/side Nucleus Accumbens (Core)Attenuated the enhancement of cocaine discrimination induced by the 5-HT1B agonist CP 93129.
Locomotor SensitizationRatCocaine (10 mg/kg, i.p.)3 µ g/side Ventral Tegmental Area (VTA)Attenuated the development of cocaine-induced locomotor sensitization when administered daily prior to cocaine.
Locomotor ActivityRatCocaine (10 mg/kg, i.p.)0.3 - 3 µ g/side Ventral Tegmental Area (VTA)Did not affect the acute locomotor hyperactivity response to a single dose of cocaine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT1B/1D Receptor Antagonism in the Mesolimbic System

The diagram below illustrates the putative mechanism of action of GR 55562 in modulating dopamine release within the nucleus accumbens. 5-HT1B/1D receptors are located on both GABAergic interneurons and on the terminals of glutamatergic inputs to the VTA and NAc. By antagonizing these inhibitory receptors, GR 55562 can lead to a disinhibition of dopamine neurons or an enhancement of excitatory drive, ultimately affecting dopamine release in the nucleus accumbens.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA Dopamine Neuron NAc_MSN Medium Spiny Neuron VTA_DA->NAc_MSN releases Dopamine VTA_GABA GABA Interneuron VTA_GABA->VTA_DA inhibits Serotonin Serotonin (5-HT) receptor 5-HT1B/1D-R Serotonin->receptor binds GR55562 GR 55562 GR55562->receptor antagonizes receptor->VTA_GABA inhibits G cluster_Phase1 Phase 1: Habituation & Surgery cluster_Phase2 Phase 2: Behavioral Training cluster_Phase3 Phase 3: Pharmacological Testing cluster_Phase4 Phase 4: Data Analysis A1 Animal Habituation A2 Surgical Implantation of Cannula/Catheter A1->A2 A3 Post-operative Recovery A2->A3 B1 Acquisition of Drug Self-Administration or Conditioned Place Preference A3->B1 B2 Extinction Training B1->B2 C1 GR 55562 or Vehicle Administration B2->C1 C2 Behavioral Testing (e.g., Reinstatement, Drug Discrimination) C1->C2 D1 Data Collection and Statistical Analysis C2->D1 D2 Interpretation of Results D1->D2

References

Application Notes and Protocols for GR 55562 Dihydrochloride: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended long-term storage, handling, and stability assessment of GR 55562 dihydrochloride. The protocols outlined below are based on best practices for the stability testing of small molecule pharmaceuticals and aim to ensure the integrity and reliability of the compound in research and development settings.

Long-Term Storage and Handling

Proper storage of this compound is critical to maintain its purity and stability over time. The following conditions are recommended for the solid compound and its solutions.

Storage Conditions for Solid this compound

To ensure the long-term stability of the solid (powder) form of this compound, it is recommended to store it under controlled conditions that minimize degradation.

ParameterRecommended ConditionDurationNotes
Temperature+4°CUp to 12 monthsShort-term storage at room temperature is acceptable for shipping.
AtmosphereUnder inert gas (e.g., Nitrogen or Argon)Up to 12 monthsTo prevent oxidation.
HumidityDesiccated environmentUp to 12 monthsProtect from moisture to prevent hydrolysis and deliquescence.
LightProtected from lightUp to 12 monthsStore in an opaque container.
Storage Conditions for this compound Solutions

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. It is advisable to prepare fresh solutions for immediate use. If storage is necessary, the following conditions are suggested.

SolventStorage TemperatureDurationNotes
DMSO-20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-80°CUp to 6 months[1]Preferred for longer-term storage.
Water-20°CUp to 1 monthEnsure the pH of the solution is controlled to prevent degradation.
Water-80°CUp to 6 monthsHigher pH may lead to decreased stability.

Experimental Protocols

The following protocols provide a framework for conducting a forced degradation study and for the analysis of this compound using a stability-indicating HPLC method. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and are intended to be adapted to specific laboratory conditions.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2][3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Protocol for Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[6][7][8][9][10] The following is a proposed starting method that may require optimization.

ParameterProposed Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (or scan with PDA detector)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Visualizations

The following diagrams illustrate the workflow for stability testing and potential degradation pathways.

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal_Stress Thermal Stress (Solid, 80°C) Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic Stress (UV/Vis Light) Photolytic_Stress->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradation_Profile Establish Degradation Profile Peak_Purity->Degradation_Profile Mass_Balance->Degradation_Profile Method_Validation Validate Analytical Method Degradation_Profile->Method_Validation Stability_Indication Confirm Stability-Indicating Nature Method_Validation->Stability_Indication

Caption: Workflow for Forced Degradation and Stability Analysis.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis GR_55562 This compound Amide_Hydrolysis Amide Bond Cleavage GR_55562->Amide_Hydrolysis N_Oxidation Tertiary Amine N-Oxidation GR_55562->N_Oxidation Phenol_Oxidation Phenolic Ring Oxidation GR_55562->Phenol_Oxidation Photodegradation Complex Photodegradation (e.g., Ring Modifications) GR_55562->Photodegradation

Caption: Potential Degradation Pathways of this compound.

References

Application Notes and Protocols: In Vitro Application of GR 55562 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist for the serotonin 1B and 1D receptors (5-HT1B/1D). As a silent antagonist, it does not elicit an intrinsic response upon binding to the receptor, making it an invaluable tool for investigating the physiological and pathological roles of the 5-HT1B/1D receptors in a variety of cellular processes.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems, including receptor binding, functional antagonism, and cytotoxicity assays.

Mechanism of Action and Signaling Pathway

GR 55562 acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors, with a higher affinity for the 5-HT1B subtype.[1] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT1B receptor initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the extracellular signal-regulated kinase (ERK) pathway can be activated.

By blocking the binding of serotonin to the 5-HT1B receptor, this compound can effectively inhibit these downstream signaling events, allowing researchers to elucidate the specific roles of this receptor in their cell model of interest.

Diagram of the 5-HT1B Receptor Signaling Pathway

5-HT1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT1B_R 5-HT1B Receptor 5HT->5HT1B_R Activates GR55562 GR 55562 GR55562->5HT1B_R Antagonizes Gi_o Gi/o Protein 5HT1B_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel Gi_o->K_channel Activates Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits MAPK_Pathway MAPK/ERK Pathway Gi_o->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: 5-HT1B Receptor Signaling Cascade.

Data Presentation

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciespKiReference
5-HT1BHuman7.3[2]
5-HT1DHuman6.3[2]

pKi is the negative logarithm of the inhibitor constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeRecommended Starting Concentration RangeNotes
Receptor Binding AssayCells expressing 5-HT1B/1D0.1 nM - 10 µMTo determine the Ki, a wide concentration range is recommended.
cAMP Functional AssayCells with Gi/o-coupled 5-HT1B/1D1 nM - 10 µMThe effective concentration will depend on the agonist concentration used.
Cell Proliferation/CytotoxicityVarious cell lines1 µM - 100 µMConcentration should be optimized for each cell line.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1B receptor in cell membranes expressing the receptor.

Materials:

  • Cells or cell membranes expressing the 5-HT1B receptor

  • Radiolabeled ligand (e.g., [3H]-GR125743)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled 5-HT1B ligand like serotonin)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the 5-HT1B receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A serial dilution of this compound.

    • Radiolabeled ligand at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize the serotonin-induced inhibition of cAMP production in whole cells.

Materials:

  • Cells expressing functional 5-HT1B receptors (e.g., CHO or HEK293 cells stably expressing the human 5-HT1B receptor).

  • This compound

  • Serotonin (5-HT) or another 5-HT1B agonist

  • Forskolin (to stimulate adenylyl cyclase)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment with Antagonist: Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells (except for the basal control). Incubate for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing a serial dilution of this compound (e.g., from 1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve GR 55562).

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percent viability against the log concentration of the compound to determine the CC50 (the concentration that reduces cell viability by 50%).

Experimental Workflow

Diagram of a General Experimental Workflow for In Vitro Testing of GR 55562

Experimental_Workflow Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Determine Non-toxic Concentration Range Binding Receptor Binding Assay Cytotoxicity->Binding Proceed with Non-toxic Concentrations Functional Functional Assay (e.g., cAMP) Binding->Functional Confirm Target Engagement Data_Analysis Data Analysis & Interpretation Functional->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro studies.

References

Troubleshooting & Optimization

Troubleshooting GR 55562 dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 55562 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this selective 5-HT1B/1D receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and competitive antagonist for the serotonin 1B and 1D (5-HT1B and 5-HT1D) receptors.[1] It acts as a silent antagonist, meaning it does not have intrinsic activity at the receptor.[1] Its primary function in experimental settings is to block the effects of serotonin and other 5-HT1B/1D receptor agonists, thereby helping to elucidate the role of these receptors in various physiological and pathological processes.

Q2: What is the solubility and recommended storage for this compound?

This compound is soluble in water up to 100 mM. For long-term storage, it is recommended to keep the compound as a solid, desiccated at +4°C, for up to 12 months. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to filter-sterilize aqueous stock solutions before use.[2]

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur, especially in buffered solutions or at high concentrations. Due to its chemical structure, GR 55562 may aggregate in certain conditions. To address this, try the following:

  • Sonication: Gently sonicate the solution to aid in redissolving the compound.

  • Warming: Briefly warm the solution in a water bath (e.g., 37°C).

  • pH Adjustment: Ensure the pH of your experimental buffer is compatible with the compound's stability.

  • Fresh Preparation: It is always best practice to prepare fresh solutions for each experiment from a frozen stock.

Q4: I am observing unexpected or off-target effects in my experiment. What could be the cause?

While GR 55562 is a selective 5-HT1B/1D antagonist, it is crucial to consider potential off-target effects, especially at higher concentrations. It has approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and weak affinity for other 5-HT receptor subtypes.[1] To mitigate off-target effects:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without engaging other targets.

  • Control Experiments: Include appropriate controls, such as a vehicle-only group and potentially a structurally different 5-HT1B/1D antagonist, to confirm that the observed effects are specific to 5-HT1B/1D receptor blockade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight448.39 g/mol
FormulaC₂₃H₂₅N₃O₂·2HCl
Purity≥98%[3]
Solubility (Water)Up to 100 mM
Storage (Solid)Desiccate at +4°C

Table 2: Pharmacological Data

ParameterSpeciesReceptorValueReference
pKᵢHuman5-HT1B7.4
pKᵢHuman5-HT1D6.2
pKₑHuman5-HT1B7.3[3]
pKₑHuman5-HT1D6.3[3]

Experimental Protocols & Troubleshooting

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT1B receptor using GR 55562 as a competitor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1B receptor. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-GR 125743)

    • Increasing concentrations of GR 55562 or the test compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible CauseSuggested Solution
High Non-Specific Binding Radioligand is sticking to the filter or plate.Pre-soak filters in polyethyleneimine (PEI). Add a blocking agent like BSA to the assay buffer.
Too much membrane protein.Titrate the amount of membrane protein to find the optimal concentration.
Low Specific Binding Degraded receptor or radioligand.Use freshly prepared membranes and ensure proper storage of the radioligand.
Incubation time is too short.Perform a time-course experiment to determine the time to reach binding equilibrium.
High Variability Between Replicates Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent and rapid washing of all wells.
Incomplete filtration.Ensure a good seal on the filter plate during filtration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor GR 55562/Test Compound Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow

In Vivo Microdialysis

Objective: To measure the effect of GR 55562 on extracellular serotonin levels in a specific brain region of a freely moving animal.

Detailed Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or reverse dialysis through the probe). For systemic administration, dissolve GR 55562 in sterile saline.

  • Post-Treatment Collection: Continue collecting dialysate samples for a defined period after drug administration.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Troubleshooting Guide: In Vivo Microdialysis

IssuePossible CauseSuggested Solution
Low or No Analyte Recovery Clogged or damaged probe.Ensure the probe is patent before insertion. Check for air bubbles in the perfusion line.
Incorrect probe placement.Histologically verify probe placement at the end of the experiment.
High Variability in Baseline Animal stress.Allow for a sufficient habituation period before starting baseline collection.
Inconsistent flow rate.Use a high-quality microinfusion pump and check for leaks in the tubing.
No Effect of Drug Insufficient dose or poor bioavailability.Perform a dose-response study. Consider alternative routes of administration.
Drug degradation.Prepare fresh drug solutions for each experiment.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Surgical Implantation of Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Probe Insertion & Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin GR 55562 Administration Baseline->Drug_Admin Post_Drug Post-Treatment Sample Collection Drug_Admin->Post_Drug Analysis HPLC Analysis of Samples Post_Drug->Analysis Data_Analysis Data Interpretation Analysis->Data_Analysis

In Vivo Microdialysis Experimental Workflow

Signaling Pathway

GR 55562, as an antagonist of the 5-HT1B receptor, blocks the downstream signaling cascade typically initiated by serotonin. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).

G Serotonin Serotonin HT1B_Receptor 5-HT1B Receptor Serotonin->HT1B_Receptor Binds & Activates GR55562 GR 55562 GR55562->HT1B_Receptor Binds & Blocks G_Protein Gαi/o Activation HT1B_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK ↓ ERK Phosphorylation PKA->ERK

5-HT1B Receptor Signaling Pathway Blockade by GR 55562

References

Technical Support Center: Optimizing GR 55562 Dihydrochloride Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 55562 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for behavioral studies involving this selective 5-HT1B/1D receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2] It acts as a silent antagonist, meaning it binds to the receptor without initiating a biological response, thereby blocking the effects of endogenous serotonin or other 5-HT1B/1D agonists.[1] The 5-HT1B receptor is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, GR 55562 prevents this inhibitory signaling cascade.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in water up to 100 mM. For long-term storage, it is recommended to keep the solid compound desiccated at +4°C. Stock solutions can be prepared in water and should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to filter-sterilize aqueous solutions before in vivo use.

Q3: What are the typical routes of administration for this compound in behavioral studies?

A3: In preclinical research, this compound has been administered via various routes, including intracranial microinjection directly into specific brain regions.[3] For systemic effects, intraperitoneal (IP) and subcutaneous (SC) injections are common. The choice of administration route will influence the pharmacokinetic profile of the compound.[4][5][6]

Q4: Are there known behavioral effects of administering this compound?

A4: As a 5-HT1B/1D antagonist, GR 55562 is expected to modulate behaviors in which these receptors are implicated, such as anxiety, depression, and aggression. For instance, studies with similar 5-HT1B antagonists have shown anxiolytic-like effects in animal models like the elevated plus-maze.[1] However, the specific behavioral outcomes can vary depending on the animal model, dose, and experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Precipitation of compound in solution Low aqueous solubility of the final formulation, especially when using co-solvents like DMSO.- Prepare fresh solutions for each experiment. - Ensure the vehicle is well-mixed before adding the compound. - If using DMSO, add the stock solution to the aqueous vehicle slowly while vortexing. - Consider using a small percentage of a surfactant like Tween 80 to improve solubility.
High variability in behavioral results - Inconsistent dosing due to compound precipitation or improper injection technique. - Animal stress from handling and injection. - Pharmacokinetic variability between animals.- Ensure the formulation is homogeneous before each injection. - Standardize the injection procedure and handle animals consistently. - Allow for an appropriate acclimatization period after injection and before behavioral testing. - Increase the sample size to improve statistical power.
No observable behavioral effect - The dose may be too low to achieve sufficient receptor occupancy. - The chosen behavioral paradigm may not be sensitive to 5-HT1B receptor antagonism. - Poor bioavailability via the chosen administration route.- Perform a dose-response study to determine the optimal effective dose. - Consider a different behavioral assay known to be modulated by the serotonergic system. - Evaluate a different route of administration (e.g., SC instead of IP) which may alter the pharmacokinetic profile.[4]
Unexpected or adverse effects (e.g., sedation, hyperactivity) - The dose may be too high, leading to off-target effects or toxicity. - The vehicle itself may have behavioral effects.- Reduce the dose and conduct a dose-response study. - Include a vehicle-only control group to account for any effects of the solvent. - Observe animals for any signs of distress or abnormal behavior.

Data Presentation

Table 1: Summary of Systemic Dosages for 5-HT1B Antagonists in Rodent Behavioral Studies

CompoundSpeciesDose Range (mg/kg)RouteBehavioral TestReference
GR 127935Guinea Pig0.1 - 3.0IPGeneral Behavior[7]
GR 127935Rat1 - 10IPLocomotor Activity[8]
GR 127935Rat10IPIntracranial Self-Stimulation[9]
SB 216641Rat2.5 - 7.5IPCocaine Self-Administration[10]
SB 216641Mouse5IPElevated Plus-Maze[1]

Note: Data for this compound with systemic administration in behavioral studies is limited in the currently available literature. The dosages for similar 5-HT1B antagonists are provided for reference and as a starting point for dose-finding studies.

Table 2: Recommended Injection Volumes for Rodents

SpeciesRouteMaximum Volume
MouseIP10 mL/kg
MouseSC5 mL/kg
RatIP10 mL/kg
RatSC5 mL/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

  • For a simple aqueous solution: a. Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. b. Add the required volume of sterile 0.9% saline to achieve the final desired concentration. c. Vortex thoroughly until the compound is completely dissolved.

  • For a solution with a co-solvent (if higher concentrations are needed): a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). b. In a separate tube, prepare the vehicle (e.g., 90% saline and 10% DMSO). c. Slowly add the DMSO stock solution to the vehicle while vortexing to prevent precipitation.

  • Draw the solution into sterile syringes for administration.

  • Administer the solution via IP injection at a volume of 5-10 mL/kg.

Protocol 2: Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11][12][13]

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle at the desired dose and route of administration. Allow for an appropriate pre-treatment time (e.g., 30 minutes for IP injection).

  • Place the animal in the center of the EPM , facing an open arm.[14]

  • Allow the animal to explore the maze freely for 5 minutes. [11][12]

  • Record the session using a video camera for later analysis.

  • Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An anxiolytic-like effect is typically indicated by an increase in the time spent and the number of entries into the open arms.

  • Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Mandatory Visualizations

G cluster_0 5-HT1B Receptor Signaling Pathway GR55562 GR 55562 Receptor 5-HT1B Receptor (Gαi/o-coupled) GR55562->Receptor Antagonizes G_protein Gαi/o Protein Receptor->G_protein Activates Beta_arrestin β-arrestin Receptor->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Pathway G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Beta_arrestin->ERK Activates

Caption: 5-HT1B receptor signaling pathway and the inhibitory action of GR 55562.

G cluster_1 Experimental Workflow for Behavioral Studies start Start prep Prepare GR 55562 Solution start->prep administer Administer Drug (IP, SC, etc.) prep->administer wait Acclimatization Period (e.g., 30 min) administer->wait behavior Behavioral Assay (e.g., EPM) wait->behavior record Record and Analyze Data behavior->record end End record->end

Caption: A generalized experimental workflow for in vivo studies with GR 55562.

G cluster_2 Troubleshooting Logic for No Behavioral Effect no_effect No Behavioral Effect Observed check_dose Is the dose sufficient? no_effect->check_dose check_paradigm Is the behavioral paradigm appropriate? check_dose->check_paradigm Yes increase_dose Increase Dose check_dose->increase_dose No check_route Is the administration route optimal? check_paradigm->check_route Yes change_paradigm Select a Different Behavioral Assay check_paradigm->change_paradigm No change_route Try a Different Administration Route check_route->change_route No re_evaluate Re-evaluate Experiment check_route->re_evaluate Yes increase_dose->re_evaluate change_paradigm->re_evaluate change_route->re_evaluate

Caption: A logical flowchart for troubleshooting experiments with no observable effect.

References

Potential off-target effects of GR 55562 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GR 55562 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] It acts as a silent antagonist at the 5-HT1B receptor, meaning it does not have intrinsic activity.[1] Its primary role in research is to block the signaling of these two receptor subtypes.

Q2: What are the known off-target binding sites for GR 55562?

While GR 55562 is selective for the 5-HT1B/1D receptors, it exhibits weak affinity for other serotonin receptor subtypes. Notably, it has been shown to have some affinity for the 5-HT1A, 5-HT1F, and 5-HT2A receptors, though with significantly lower potency compared to its primary targets.[4] Reports indicate considerably less affinity for other receptor sites studied.[4]

Q3: I am observing an unexpected physiological response in my experiment that is not consistent with 5-HT1B/1D receptor antagonism. What could be the cause?

Unexpected responses could be due to off-target effects, particularly if using high concentrations of GR 55562. Consider the following possibilities:

  • 5-HT1A Receptor Antagonism: At higher concentrations, GR 55562 may antagonize 5-HT1A receptors. This could interfere with signaling pathways related to mood, anxiety, and cognition, which are modulated by 5-HT1A receptors.

  • 5-HT2A Receptor Antagonism: Weak antagonism of 5-HT2A receptors could also contribute to unexpected effects. 5-HT2A receptors are involved in a wide range of functions, including smooth muscle contraction, platelet aggregation, and neuronal excitation.

  • 5-HT1F Receptor Antagonism: Interaction with 5-HT1F receptors, although weak, might play a role in specific tissues where this receptor is expressed.

To investigate this, it is recommended to perform a dose-response curve to ensure you are using the lowest effective concentration to achieve 5-HT1B/1D antagonism with minimal off-target effects. Additionally, using a structurally different 5-HT1B/1D antagonist as a control can help confirm if the observed effect is target-specific.

Q4: How can I minimize the risk of off-target effects in my experiments?

  • Concentration: Use the lowest concentration of GR 55562 that effectively antagonizes the 5-HT1B/1D receptors in your experimental system. This can be determined by generating a thorough dose-response curve.

  • Control Experiments: Include appropriate controls in your experimental design. This may involve using a different, structurally unrelated 5-HT1B/1D antagonist to confirm that the observed effects are due to the intended pharmacology.

  • Selective Agonists: Use selective agonists for the off-target receptors (e.g., a selective 5-HT1A agonist) to see if they can reverse the unexpected effects, which would suggest an off-target interaction.

Data Presentation: Selectivity Profile of GR 55562

The following tables summarize the binding and functional affinities of GR 55562 at its primary targets and known off-target receptors.

Table 1: Binding Affinity (Ki) of GR 55562

ReceptorRadioligand UsedCell TypeKi (nM)pKiReference
5-HT1B [3H]GR-125743C6-glial transfected147.85J Med Chem (1997) 40: 3542-3550
5-HT1B [3H]5-CTC6-glial transfected12.17.92J Med Chem (1997) 40: 3542-3550
5-HT1D [3H]5-CTCos-7 transfected7006.15J Med Chem (1997) 40: 3542-3550
5-HT1A [3H]8-OH-DPATHeLa transfected8426.07J Med Chem (1997) 40: 3542-3550

Table 2: Functional Antagonism (pKB / pA2) of GR 55562

ReceptorAssay TypepKB / pA2Reference
Human 5-HT1B Functional Antagonism7.3Tocris Bioscience
Human 5-HT1D Functional Antagonism6.3Tocris Bioscience
Human 5-HT1B Contraction Assay (Sumatriptan as agonist)7.40 ± 0.16Br J Pharmacol (1999) 126: 1303-1306

Table 3: Off-Target Binding Profile of GR 55562

ReceptorpKi / pKBReference
5-HT1F 5.6Connor & Beattie (1996)
5-HT2A 5.6Connor & Beattie (1996)

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the affinity and functional activity of compounds like GR 55562.

1. Radioligand Binding Assay (for Ki determination)

  • Objective: To determine the binding affinity (Ki) of GR 55562 for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., recombinant CHO-K1 cells expressing human 5-HT1B).

    • Radioligand specific for the receptor (e.g., [3H]GR-125743 for 5-HT1B).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of GR 55562 in binding buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either binding buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of GR 55562.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of GR 55562 from the competition binding curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. GTPγS Functional Assay (for antagonist pKB determination)

  • Objective: To determine the functional antagonist potency (pKB) of GR 55562 at a G-protein coupled receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., recombinant HEK293 cells expressing human 5-HT1B).

    • [35S]GTPγS.

    • A suitable agonist for the receptor (e.g., 5-CT).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • GDP.

  • Procedure:

    • Pre-incubate the cell membranes with various concentrations of GR 55562.

    • Add a concentration-response range of the agonist to the pre-incubated membranes.

    • Initiate the binding reaction by adding [35S]GTPγS and GDP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS by scintillation counting.

    • Plot the agonist concentration-response curves in the absence and presence of different concentrations of GR 55562.

    • Calculate the dose ratio from the rightward shift of the agonist dose-response curve in the presence of the antagonist.

    • Determine the pA2 value from a Schild plot, which represents the pKB for a competitive antagonist.

Mandatory Visualizations

G GR 55562 Troubleshooting Workflow start Unexpected Experimental Result Observed check_conc Is the concentration of GR 55562 optimized? start->check_conc dose_response Perform a dose-response curve to find the minimal effective concentration. check_conc->dose_response No conc_ok Concentration is optimized check_conc->conc_ok Yes dose_response->conc_ok off_target_q Could the effect be due to off-target activity? conc_ok->off_target_q ht1a_path Investigate 5-HT1A antagonism: - Use a selective 5-HT1A agonist to see if the effect is reversed. - Compare with a different 5-HT1B/1D antagonist lacking 5-HT1A affinity. off_target_q->ht1a_path Yes ht2a_path Investigate 5-HT2A antagonism: - Use a selective 5-HT2A agonist to test for reversal. off_target_q->ht2a_path on_target_path Effect is likely on-target or due to other experimental variables. off_target_q->on_target_path No G Signaling Pathways of GR 55562 On- and Off-Targets cluster_on_target On-Target Receptors cluster_off_target Potential Off-Target Receptors ht1b 5-HT1B Receptor gi_go Gi/o Protein ht1b->gi_go ht1d 5-HT1D Receptor ht1d->gi_go ac_inhibit Inhibition of Adenylyl Cyclase gi_go->ac_inhibit camp_decrease Decreased cAMP ac_inhibit->camp_decrease ht1a 5-HT1A Receptor gi_go2 Gi/o Protein ht1a->gi_go2 ac_inhibit2 Inhibition of Adenylyl Cyclase gi_go2->ac_inhibit2 k_channel Activation of K+ Channels gi_go2->k_channel camp_decrease2 Decreased cAMP ac_inhibit2->camp_decrease2 hyperpolarization Hyperpolarization k_channel->hyperpolarization ht2a 5-HT2A Receptor gq_g11 Gq/11 Protein ht2a->gq_g11 plc Activation of Phospholipase C gq_g11->plc ip3_dag Increased IP3 and DAG plc->ip3_dag gr55562 GR 55562 gr55562->ht1b High Affinity Antagonism gr55562->ht1d High Affinity Antagonism gr55562->ht1a Low Affinity Antagonism gr55562->ht2a Low Affinity Antagonism

References

Navigating GR 55562 Dihydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize variability in experiments utilizing GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to support your research and development endeavors.

Troubleshooting and FAQs

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Compound Handling and Storage

  • Question: I'm seeing inconsistent results between experiments. Could my handling of this compound be the cause?

    • Answer: Yes, improper handling and storage are significant sources of variability. This compound is soluble in water up to 100 mM.[1][2][3] For consistent results, it is crucial to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be stored at -20°C for up to one month or -80°C for up to six months to minimize degradation.[4] Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use; vortexing and brief sonication can aid dissolution.

  • Question: What are the recommended storage conditions for the solid compound?

    • Answer: this compound powder should be stored desiccated at +4°C for long-term stability.[1][3]

Radioligand Binding Assays

  • Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?

    • Answer: High non-specific binding can obscure the specific signal from your target receptor. Consider the following:

      • Inadequate Blocking: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the radioligand and GR 55562 from binding to non-receptor components.

      • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ideally, the radioligand concentration should be at or below its dissociation constant (Kd).

      • Filter Binding: The radioligand or the compound may be binding to the filter paper. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce this.

      • Insufficient Washing: Ensure adequate and rapid washing of the filters with ice-cold wash buffer to remove unbound radioligand without causing significant dissociation of the bound ligand.

  • Question: My specific binding signal is very low. What should I do?

    • Answer: A weak specific signal can be due to several factors:

      • Inactive Receptor Preparation: The receptor preparation (e.g., cell membranes) may have low receptor density or may have degraded. Use a fresh preparation or one that has been stored properly at -80°C.

      • Incorrect Assay Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in your buffer can significantly impact binding. Optimize the buffer composition for the 5-HT1D receptor.

      • Radioligand Degradation: Ensure your radioligand has not degraded. Check the expiration date and store it according to the manufacturer's instructions.

Cell-Based Functional Assays (e.g., cAMP Assays)

  • Question: I am not observing the expected antagonist effect of GR 55562 in my cAMP assay. What could be wrong?

    • Answer: GR 55562 is a "silent antagonist," meaning it should not have intrinsic activity on its own but should block the effect of an agonist.[5][6] If you are not seeing this effect:

      • Agonist Concentration: Ensure the agonist concentration you are using is appropriate. An EC80 concentration (the concentration that produces 80% of the maximal response) is often recommended for antagonist assays.

      • Cell Health and Receptor Expression: Poor cell health or low expression of the 5-HT1D receptor will lead to a weak signal window. Ensure your cells are healthy and passage number is low. You can confirm receptor expression using techniques like qPCR or western blotting.

      • Phosphodiesterase (PDE) Activity: Intracellular cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in your assay buffer is highly recommended to increase the signal-to-noise ratio.[7]

      • Serum Interference: Components in serum can interfere with GPCR signaling. It is advisable to serum-starve the cells for a few hours before the assay.[7]

  • Question: The results of my functional assay are highly variable between wells and plates. How can I improve reproducibility?

    • Answer: To improve reproducibility:

      • Consistent Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable receptor numbers and, consequently, variable responses.

      • Pipetting Accuracy: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of compounds and reagents.

      • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentrations. Consider avoiding the use of the outermost wells or filling them with buffer or media to create a humidity barrier.

      • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay.

Quantitative Data

Variability in reported binding affinities can arise from differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.

Table 1: Reported Binding Affinities of GR 55562

Receptor SubtypeReported pKi / pKBAssay SystemReference
Human 5-HT1B7.4Cloned Human Receptor[1]
Human 5-HT1D6.2Cloned Human Receptor[1]
Human 5-HT1B7.3Cloned Human Receptor[2][3]
Human 5-HT1D6.3Cloned Human Receptor[2][3]

Experimental Protocols

1. Radioligand Binding Assay for 5-HT1D Receptor

This protocol describes a competitive binding assay to determine the affinity of GR 55562 for the human 5-HT1D receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1D receptor.

    • Radioligand: [3H]-GR 125743 (or other suitable 5-HT1D radioligand).

    • This compound.

    • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1D ligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-treated with 0.5% PEI).

    • Scintillation cocktail and a microplate scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM 5-HT).

      • 25 µL of the GR 55562 dilution or assay buffer.

      • 50 µL of the radioligand at a final concentration at or near its Kd.

      • 100 µL of the cell membrane preparation (protein concentration to be optimized).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Rapidly harvest the contents of each well onto the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of GR 55562 and determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Cell-Based cAMP Functional Assay

This protocol outlines a method to measure the antagonist activity of GR 55562 at the human 5-HT1D receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).

    • This compound.

    • A 5-HT1D receptor agonist (e.g., 5-HT).

    • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

    • A PDE inhibitor (e.g., IBMX).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and serum-free medium.

    • 384-well white opaque microplates.

  • Methodology:

    • Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

    • The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours to serum-starve the cells.

    • Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

    • Add the GR 55562 dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.

    • Prepare the 5-HT1D agonist at a concentration that elicits an EC80 response. For the Gi-coupled 5-HT1D receptor, this agonist will be used to inhibit forskolin-stimulated cAMP production.

    • Add forskolin (to stimulate cAMP) followed immediately by the agonist to the wells (except for the basal control wells).

    • Incubate for 30-60 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Plot the cAMP levels against the log concentration of GR 55562 and determine the IC50 value.

Visualizations

Signaling Pathway of the 5-HT1D Receptor

5-HT1D_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular 5HT1D_Receptor 5-HT1D Receptor Gi_Protein Gi Protein (αβγ) 5HT1D_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) (Agonist) Serotonin->5HT1D_Receptor GR55562 GR 55562 (Antagonist) GR55562->5HT1D_Receptor ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT1D receptor signaling pathway.

Experimental Workflow for GR 55562 Antagonist Assay

GR55562_Workflow Start Start Prepare_Reagents Prepare Reagents (GR 55562, Agonist, Buffers) Start->Prepare_Reagents Cell_Culture Cell Culture & Seeding Start->Cell_Culture Pre_incubation Pre-incubation with GR 55562 Prepare_Reagents->Pre_incubation Cell_Culture->Pre_incubation Agonist_Stimulation Agonist Stimulation Pre_incubation->Agonist_Stimulation Assay_Incubation Assay Incubation Agonist_Stimulation->Assay_Incubation Signal_Detection Signal Detection (e.g., cAMP measurement) Assay_Incubation->Signal_Detection Data_Analysis Data Analysis (IC50 determination) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a GR 55562 antagonist assay.

Troubleshooting Logic for Low Signal in a Functional Assay

Troubleshooting_Low_Signal Start Low Signal Observed Check_Cells Check Cell Health & Receptor Expression Start->Check_Cells Check_Reagents Verify Reagent Integrity (Agonist, GR 55562, Assay Kit) Start->Check_Reagents Review_Protocol Review Assay Protocol Start->Review_Protocol Cells_OK Cells OK? Check_Cells->Cells_OK Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol OK? Review_Protocol->Protocol_OK Optimize_Cells Optimize Cell Conditions (Passage #, Seeding Density) Cells_OK->Optimize_Cells No Re-run Re-run Experiment Cells_OK->Re-run Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Reagents_OK->Re-run Yes Optimize_Protocol Optimize Protocol (Incubation Times, Concentrations) Protocol_OK->Optimize_Protocol No Protocol_OK->Re-run Yes Optimize_Cells->Re-run Prepare_Fresh->Re-run Optimize_Protocol->Re-run

Caption: Troubleshooting logic for low signal.

References

GR 55562 Dihydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GR 55562 dihydrochloride in solution. Adherence to proper preparation and storage protocols is critical to ensure the integrity and efficacy of this selective 5-HT1B/1D receptor antagonist in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and handling of this compound solutions.

Issue 1: Precipitation is observed upon dissolving the compound or after a freeze-thaw cycle.

  • Question: Why is my this compound solution showing precipitation?

  • Answer: Precipitation of this compound can occur for several reasons:

    • Exceeding Solubility Limits: While soluble in water up to 100 mM, using a buffer system where its solubility is lower can lead to precipitation.[1][2][3] The pH of the buffer is a critical factor.

    • Improper Dissolution Technique: Adding the compound too quickly or without sufficient vortexing can result in incomplete dissolution and the appearance of particulate matter.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the solution, leading to precipitation. It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.

    • Low Temperature: Storing the solution at refrigerated temperatures (+4°C) for extended periods may cause the compound to crystallize out of solution, especially at higher concentrations.

Troubleshooting Steps:

  • Verify Concentration: Ensure the intended concentration does not exceed the known solubility in your specific solvent or buffer system.

  • Gentle Warming: Gently warm the solution to 37°C to aid in redissolving the precipitate.

  • Sonication: Use a sonicator bath to help break up any precipitate and facilitate dissolution.

  • pH Adjustment: If using a buffer, ensure the pH is compatible with the compound's stability. For hydrochloride salts, a slightly acidic pH can sometimes improve solubility.

  • Fresh Preparation: If precipitation persists, it is best to prepare a fresh solution.

Issue 2: Inconsistent or unexpected experimental results.

  • Question: My experimental results are variable when using a previously prepared this compound solution. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of the compound in solution.

    • Improper Storage: Storing aqueous solutions at room temperature or for extended periods, even at low temperatures, can lead to degradation.

    • Light Exposure: While specific data for GR 55562 is limited, many benzamide derivatives can be sensitive to light, leading to photodegradation.

    • pH-Mediated Hydrolysis: The benzamide functional group in GR 55562 could be susceptible to hydrolysis, especially at non-optimal pH values.

    • Oxidation: Although less common, dissolved oxygen in the solvent could potentially lead to oxidative degradation over time.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable way to ensure compound integrity is to use freshly prepared solutions for each experiment.

  • Proper Storage: If storage is necessary, adhere to the recommended conditions.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Use High-Purity Solvents: Ensure that the water or other solvents used are of high purity and free of contaminants.

  • Filter Sterilization: For aqueous solutions, consider filter sterilization through a 0.22 µm filter to remove any potential microbial contamination that could degrade the compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in water up to 100 mM.[1][2][3] For ease of handling and to minimize the potential for microbial growth, sterile, deionized water is the recommended solvent for preparing aqueous stock solutions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles. The solid powder should be stored desiccated at +4°C.[1][3]

Q3: How should I prepare my working solution from a frozen stock?

A3: Thaw the stock solution at room temperature or in a cool water bath. Once thawed, gently vortex the vial to ensure a homogenous solution before making your dilutions.

Q4: Is this compound sensitive to pH?

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products for this compound are not well-documented in publicly available literature. Potential degradation could occur through hydrolysis of the amide bond.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
Water100 mM[1][2][3]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReference
Solid Powder+4°CUp to 2 yearsDesiccate[5]
Stock Solution-20°CUp to 1 monthAliquoted[5][6]
Stock Solution-80°CUp to 6 monthsAliquoted[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 448.39 g/mol ). For 1 mL of a 10 mM solution, you would need 4.48 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the desired volume of sterile, deionized water.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[4][5]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Visualizations

G cluster_0 5-HT1D Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1D Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response G cluster_1 Experimental Workflow for Assessing Solution Stability Prep Prepare Stock Solution Incubate Incubate under Test Conditions (e.g., different pH, temp, light) Prep->Incubate Sample Collect Samples at Time Points (e.g., 0, 1, 4, 8, 24 hours) Incubate->Sample Analyze Analyze Samples by HPLC/LC-MS Sample->Analyze Quantify Quantify Remaining Compound Analyze->Quantify Data Plot % Remaining vs. Time Quantify->Data G cluster_2 Troubleshooting Logic for Solution Issues Start Issue with Solution? Precipitation Precipitation? Start->Precipitation Visual Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Data Action_Precipitation Action: - Gentle Warming/Sonication - Verify Concentration - Check pH Precipitation->Action_Precipitation Yes Action_Inconsistent Action: - Prepare Fresh Solution - Check Storage Conditions - Protect from Light Inconsistent_Results->Action_Inconsistent Yes Final_Action If issue persists: Prepare Fresh Stock Action_Precipitation->Final_Action Action_Inconsistent->Final_Action

References

Improving the bioavailability of GR 55562 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GR 55562 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this selective 5-HT1B/1D receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo oral bioavailability of this compound?

A1: this compound is highly soluble in water. This characteristic, combined with its chemical structure, suggests it likely falls under the Biopharmaceutics Classification System (BCS) Class III, signifying high solubility but low intestinal permeability. The primary challenge for its oral bioavailability is therefore its inefficient transport across the gastrointestinal epithelium.

Q2: My in vitro assays show high potency for GR 55562, but I'm observing low efficacy in my oral in vivo animal studies. What is the likely cause?

A2: This discrepancy is common for compounds with poor oral bioavailability. While the compound is potent at its target receptor, insufficient absorption from the gastrointestinal tract into systemic circulation leads to sub-therapeutic concentrations at the site of action. The focus should be on formulation strategies to enhance its permeability across the intestinal barrier.

Q3: What are the initial formulation strategies to consider for a high-solubility, low-permeability compound like GR 55562?

A3: Initial strategies should focus on transiently and safely increasing the permeability of the intestinal mucosa. Key approaches include the use of permeation enhancers, mucoadhesive polymers to increase residence time at the absorption site, and potentially lipid-based systems designed for hydrophilic compounds.

Q4: Are there any specific excipients that are recommended for improving the permeability of hydrophilic compounds?

A4: Several classes of excipients can be considered. Surfactants (e.g., polysorbates, sodium lauryl sulfate), fatty acids (e.g., oleic acid, sodium caprate), and bile salts can disrupt the lipid bilayer of epithelial cells to enhance transport. Mucoadhesive polymers like chitosan and its derivatives can open tight junctions between cells, promoting paracellular transport.

Q5: How can I assess the intestinal permeability of GR 55562 in a preclinical setting?

A5: The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal epithelium. This assay can provide an apparent permeability coefficient (Papp) and help determine if the compound is a substrate for efflux transporters. For in vivo assessment, a standard approach is to conduct a pharmacokinetic study in rodents, comparing plasma concentration-time profiles after oral (PO) and intravenous (IV) administration to determine absolute bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Potential Cause Troubleshooting Step Rationale
Low Intestinal Permeability Incorporate a permeation enhancer (e.g., 0.5% w/v sodium caprate or 1% w/v oleic acid) into the formulation.Permeation enhancers can transiently open tight junctions or disrupt the cell membrane, facilitating paracellular or transcellular transport.
Short Gastrointestinal Transit Time Add a mucoadhesive polymer (e.g., 0.5% w/v chitosan) to the formulation.Mucoadhesive polymers increase the residence time of the formulation at the intestinal wall, providing a longer window for absorption.
Efflux Transporter Activity Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in preclinical models. Note: This is for investigational purposes to identify the mechanism, not for final formulation.If plasma concentrations increase significantly, it indicates that GR 55562 is a substrate for efflux pumps like P-gp, which actively transport the compound back into the intestinal lumen.
Precipitation in the GI Tract Although highly soluble, ensure the formulation maintains the compound in solution at the pH of the small intestine (pH 6.0-7.5).Local pH changes could potentially affect the solubility of the dihydrochloride salt form.
Issue 2: Poor Recovery in Caco-2 Permeability Assay
Potential Cause Troubleshooting Step Rationale
Adsorption to Assay Plastics Use low-binding plates. Include a surfactant like Polysorbate 80 (0.02%) in the receiver solution.Hydrophilic compounds can still exhibit non-specific binding to plastic surfaces, leading to artificially low measured permeability.
Cellular Sequestration Lyse the Caco-2 cells at the end of the experiment and quantify the amount of compound trapped inside.The compound may be entering the cells but not efficiently crossing to the basolateral side, indicating intracellular accumulation.
Metabolism by Caco-2 Cells Analyze samples from both apical and basolateral compartments for the presence of metabolites using LC-MS/MS.Caco-2 cells express some metabolic enzymes that could degrade the compound during the assay.
Poor Monolayer Integrity Routinely check transepithelial electrical resistance (TEER) values before and after the assay. Perform a Lucifer yellow flux test.Low TEER values or high Lucifer yellow flux indicate a leaky monolayer, which invalidates the permeability measurement.[1]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of GR 55562 in a simple formulation versus a permeability-enhanced formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.

  • Groups (n=5 per group):

    • Group 1 (IV): 1 mg/kg GR 55562 in saline, administered as an IV bolus.

    • Group 2 (PO - Control): 10 mg/kg GR 55562 in water, administered by oral gavage.

    • Group 3 (PO - Enhanced): 10 mg/kg GR 55562 in a solution containing 0.5% (w/v) chitosan and 0.2% (w/v) oleic acid, administered by oral gavage.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the respective formulations.

    • Collect blood samples (approx. 150 µL) via the jugular vein cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of GR 55562 in rat plasma.

    • Use protein precipitation for sample cleanup (e.g., with acetonitrile containing an internal standard).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability (Papp) of GR 55562 and assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure TEER values to ensure they are >300 Ω·cm². Perform a Lucifer yellow rejection test.

  • Transport Study:

    • A-to-B (Apical to Basolateral): Add GR 55562 (e.g., at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Add GR 55562 to the basolateral chamber and fresh buffer to the apical chamber.

    • To assess efflux, run a parallel experiment with a P-gp inhibitor (e.g., 10 µM Verapamil) on both sides of the monolayer.

  • Sampling: Incubate at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of GR 55562 in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value in cm/s for both directions.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.

Quantitative Data Presentation

Due to the lack of publicly available oral pharmacokinetic data for GR 55562, the following tables present hypothetical, yet representative, data for a BCS Class III compound. These values serve as an example for comparing a standard formulation to one with permeation enhancers.

Table 1: Hypothetical Pharmacokinetic Parameters of GR 55562 in Rats

Parameter IV Administration (1 mg/kg) PO - Water Vehicle (10 mg/kg) PO - Enhanced Formulation (10 mg/kg)
Cmax (ng/mL) 350 ± 4540 ± 12120 ± 25
Tmax (h) 0.080.5 ± 0.20.75 ± 0.3
AUC₀-t (ng·h/mL) 480 ± 6095 ± 20380 ± 55
t½ (h) 2.5 ± 0.42.8 ± 0.53.1 ± 0.6
Absolute Bioavailability (F%) 100%4.0% 15.8%

Table 2: Representative Caco-2 Permeability Data

Condition Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER)
GR 55562 (10 µM) A-to-B0.8 ± 0.23.5
B-to-A2.8 ± 0.5
GR 55562 + Verapamil (10 µM) A-to-B2.1 ± 0.41.1
B-to-A2.3 ± 0.3
Atenolol (Low Permeability Control) A-to-B0.5 ± 0.1N/A
Propranolol (High Permeability Control) A-to-B25 ± 4N/A

Visualizations

Signaling Pathways and Experimental Workflows

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1B Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits pi3k PI3K g_protein->pi3k Activates raf Raf g_protein->raf Activates (via βγ subunits) camp cAMP ac->camp Reduces production pka PKA camp->pka Inhibits activation akt Akt pi3k->akt Activates [Cell Survival,\nMetabolism] [Cell Survival, Metabolism] akt->[Cell Survival,\nMetabolism] mek MEK raf->mek erk ERK1/2 mek->erk [Transcription Factors] [Transcription Factors] erk->[Transcription Factors] gr55562 GR 55562 (Antagonist) gr55562->receptor Blocks serotonin Serotonin (Agonist) serotonin->receptor Activates

Caption: 5-HT1B receptor signaling pathway antagonism by GR 55562.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Study (Rat Model) cluster_analysis Data Analysis start This compound formulate_control Formulate Control (e.g., in water) start->formulate_control formulate_enhanced Formulate Test Vehicle (with Permeation Enhancers) start->formulate_enhanced iv_dose IV Dosing (for reference) start->iv_dose caco2 Caco-2 Permeability Assay formulate_control->caco2 po_dose_control PO Dosing (Control) formulate_control->po_dose_control po_dose_enhanced PO Dosing (Enhanced) formulate_enhanced->po_dose_enhanced caco2_result Determine Papp & Efflux Ratio caco2->caco2_result caco2_result->formulate_enhanced Inform Formulation Optimization pk_sampling Serial Blood Sampling iv_dose->pk_sampling po_dose_control->pk_sampling po_dose_enhanced->pk_sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_sampling->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, t1/2) bioanalysis->pk_calc bioavailability Determine Absolute Bioavailability (F%) pk_calc->bioavailability bioavailability->formulate_enhanced Compare Formulations

Caption: Experimental workflow for improving oral bioavailability.

References

Addressing poor solubility of GR 55562 dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 55562 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a particular focus on addressing issues related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is water. It is soluble in water up to 100 mM[1][2][3]. Dimethyl sulfoxide (DMSO) can also be used as a solvent[4].

Q2: I am observing precipitation when I dilute my this compound stock solution into a buffer. What could be the cause?

A2: Precipitation upon dilution of a this compound stock solution into an aqueous buffer can be due to several factors. A common cause is a significant change in solvent polarity when a concentrated DMSO stock is introduced into the buffer. The pH of the buffer can also influence the solubility of the compound.

Q3: Can I use heating or sonication to dissolve precipitated this compound?

A3: Yes, gentle warming (e.g., to 37°C) and sonication are recommended methods to aid in the dissolution of this compound, both for the initial preparation of the stock solution and for redissolving any precipitate that may have formed.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at +4°C under desiccating conditions and can be stored for up to 12 months[1]. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[5].

Troubleshooting Guide: Addressing Poor Solubility

This guide provides a systematic approach to resolving precipitation issues encountered when preparing solutions of this compound.

Initial Stock Solution Preparation

A high-concentration stock solution is crucial for minimizing the volume of organic solvent introduced into your experimental system.

Protocol for Preparing a 10 mM Stock Solution in Water:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, purified water to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If the powder is not fully dissolved, gently warm the solution to 37°C in a water bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Sterile filter the solution using a 0.22 µm filter before use in cell culture experiments[5].

Troubleshooting Precipitation Upon Dilution

Precipitation during the preparation of working solutions in aqueous buffers is a common challenge. The following workflow provides a step-by-step approach to address this issue.

G start Precipitation Observed in Working Solution check_stock Inspect Stock Solution for Precipitate start->check_stock redissolve_stock Warm and Sonicate Stock Solution check_stock->redissolve_stock Precipitate Present prewarm_buffer Pre-warm Aqueous Buffer to 37°C check_stock->prewarm_buffer No Precipitate redissolve_stock->check_stock prepare_fresh_stock Prepare Fresh Stock Solution redissolve_stock->prepare_fresh_stock Does not Dissolve prepare_fresh_stock->prewarm_buffer stepwise_dilution Perform Step-wise Dilution of Stock into Buffer slow_addition Slowly Add Stock to Vortexing Buffer stepwise_dilution->slow_addition prewarm_buffer->stepwise_dilution check_final Visually Inspect Final Solution slow_addition->check_final consider_cosolvent Consider Co-solvent Formulation for Stock check_final->consider_cosolvent Precipitate Forms end_success Solution is Clear Proceed with Experiment check_final->end_success Clear end_fail Precipitation Persists Re-evaluate Protocol consider_cosolvent->end_fail

Troubleshooting workflow for addressing precipitation.

Detailed Step-wise Dilution Protocol:

  • Pre-warm the Aqueous Buffer: Warm your target aqueous buffer to room temperature or 37°C. This can increase the solubility of the compound upon dilution.

  • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of the buffer, perform a gradual dilution.

    • Add a small volume of the pre-warmed buffer to a fresh sterile tube.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution drop-wise.

    • Continue to add the buffer in small portions while continuously mixing until you reach the final desired concentration and volume.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, you may need to attempt to redissolve it by gentle warming and sonication. If it persists, consider preparing a fresh, lower-concentration working solution.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 448.39 g/mol [2][5]
Molecular Formula C₂₃H₂₅N₃O₂·2HCl[2]
Water Solubility Up to 100 mM[2][3]
DMSO Solubility Soluble (specific concentration not consistently reported)[4]
Storage (Powder) +4°C, desiccated, up to 12 months
Storage (Solution) -20°C for 1 month; -80°C for 6 months[5]

Experimental Protocols

In Vivo Formulation Preparation

For in vivo experiments where aqueous solubility is a concern, co-solvent formulations can be employed. Here is an example protocol for an injectable formulation.

Protocol for a 10% DMSO / 90% Corn Oil Formulation:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add the DMSO stock to 900 µL of corn oil.

  • Mix thoroughly until a clear or uniform suspension is achieved. This solution is ready for use in animal studies.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT Serotonin (5-HT) Receptor 5-HT1B/1D Receptor FiveHT->Receptor Binds & Activates GR55562 GR 55562 GR55562->Receptor Binds & Blocks G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of GR 55562.

Pathway Description:

Upon binding of serotonin (5-HT) to the 5-HT1B/1D receptor, the associated Gαi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA), ultimately leading to various cellular responses, including the inhibition of neurotransmitter release. The Gαi/o protein can also lead to the activation of the ERK1/2 signaling pathway[7]. GR 55562 acts as a competitive antagonist, blocking the binding of 5-HT to the receptor and thereby preventing these downstream signaling events.

References

Technical Support Center: Control Experiments for GR 55562 Dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] As a silent antagonist, it binds to these receptors without activating them, thereby blocking the effects of endogenous serotonin (5-HT) or other 5-HT1B/1D agonists.[1] The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, GR 55562 prevents this agonist-induced decrease in cAMP.

Q2: What is the solubility and recommended storage for this compound?

A2: this compound is soluble in water up to 100 mM. For long-term storage, it is recommended to store the solid compound desiccated at +4°C for up to 12 months. Stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare and store the stock solution in small aliquots.

Q3: What is the selectivity profile of GR 55562 for 5-HT1B versus 5-HT1D receptors?

A3: GR 55562 exhibits approximately 10-fold higher selectivity for the human 5-HT1B receptor over the 5-HT1D receptor.[1] It has been reported to have pKB values of 7.3 for the 5-HT1B receptor and 6.3 for the 5-HT1D receptor in human cloned receptors.[2][3] Another source reports pKi values of 7.4 and 6.2 for the 5-HT1B and 5-HT1D receptors, respectively.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: No observable antagonist effect of GR 55562 in a functional assay (e.g., cAMP assay).

  • Question: I am not seeing any effect of GR 55562 in my functional assay. What could be the reason?

  • Answer: There are several potential reasons for the lack of an observable antagonist effect. Consider the following troubleshooting steps:

    • Inappropriate Agonist Concentration: The concentration of the 5-HT1B/1D agonist used to stimulate the cells is crucial. If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist like GR 55562 to overcome the agonist's effect. It is recommended to use an agonist concentration that produces a submaximal response, typically around the EC80.

    • Inadequate Pre-incubation Time: As a competitive antagonist, GR 55562 needs to be pre-incubated with the cells before the addition of the agonist. This allows the antagonist to reach equilibrium with the receptors. A pre-incubation time of 15-30 minutes is generally recommended.

    • Receptor Expression Levels: The cell line being used must express a sufficient number of 5-HT1B or 5-HT1D receptors. Low receptor expression can lead to a small signal window, making it difficult to detect antagonism. Confirm receptor expression via techniques like qPCR, western blot, or a radioligand binding assay.

    • Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution.

    • Assay Signal Window: The overall signal-to-background ratio of your assay might be too low. Optimize your assay conditions to ensure a robust signal upon agonist stimulation.

    • Vehicle Control: Confirm that the solvent used to dissolve GR 55562 (e.g., water or DMSO) does not interfere with the assay at the final concentration used.

Issue 2: High background or non-specific effects observed in the experiment.

  • Question: I am observing high background noise or what appear to be non-specific effects in my experiment. How can I address this?

  • Answer: High background can obscure the specific effects of GR 55562. Here are some potential causes and solutions:

    • Off-Target Effects: While GR 55562 is selective for 5-HT1B/1D receptors, it may have weak affinity for other 5-HT receptor subtypes at high concentrations.[1][2][3] If you are using a very high concentration of GR 55562, consider performing a dose-response curve to determine the optimal concentration that provides specific antagonism without off-target effects.

    • Cell Health: Unhealthy or overgrown cells can lead to inconsistent and noisy data. Ensure that your cells are in a healthy state and at an appropriate confluency.

    • Assay Buffer Composition: The components of your assay buffer can sometimes contribute to high background. Ensure that the buffer is correctly prepared and filtered.

    • Control Experiments: Include appropriate negative controls in your experimental design. This includes a "vehicle-only" control (to assess the effect of the solvent) and a "cells-only" control (to determine the baseline signal).

Issue 3: Inconsistent results between experimental replicates.

  • Question: My results with GR 55562 are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results are often due to variations in experimental technique or reagents. Here's a checklist to ensure consistency:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of GR 55562 and the agonist.

    • Cell Plating Density: Inconsistent cell numbers per well can lead to variability in the response. Ensure a uniform cell density across all wells of your assay plate.

    • Reagent Stability: As mentioned earlier, ensure the stability of your GR 55562 stock solution and the agonist. Avoid repeated freeze-thaw cycles.

    • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the experiment, including pre-incubation with the antagonist and stimulation with the agonist.

    • Plate Edge Effects: In multi-well plate assays, "edge effects" can sometimes lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for critical measurements or fill them with a buffer solution.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for human 5-HT1B and 5-HT1D receptors.

Table 1: Binding Affinity of this compound

Receptor SubtypeParameterValue (Human, cloned)Reference
5-HT1BpKB7.3[2][3]
5-HT1DpKB6.3[2][3]
5-HT1BpKi7.4
5-HT1DpKi6.2

Table 2: In Vivo Experimental Doses of GR 55562

Animal ModelRoute of AdministrationDose RangeExperimental ContextReference
RatMicroinjection (Nucleus Accumbens)0.1 - 10 µ g/side Cocaine discrimination studies[4]

Experimental Protocols

Protocol 1: In Vitro Functional cAMP Assay for GR 55562 Antagonism

This protocol describes a method to determine the potency of GR 55562 as an antagonist of the 5-HT1B receptor using a cAMP assay in a cell line expressing the receptor (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT1B receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • This compound.

  • 5-HT1B receptor agonist (e.g., 5-HT or a selective agonist).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White opaque 384-well plates.

Procedure:

  • Cell Preparation:

    • Culture the 5-HT1B expressing cells to approximately 80-90% confluency.

    • On the day of the assay, detach the cells (e.g., using a non-enzymatic cell dissociation solution), wash, and resuspend them in assay buffer to the desired concentration (e.g., 3,000 cells/well).

  • Antagonist Preparation:

    • Prepare a stock solution of this compound in water.

    • Perform serial dilutions of GR 55562 in assay buffer to obtain a range of concentrations for the dose-response curve.

  • Agonist and Forskolin Preparation:

    • Prepare a stock solution of the 5-HT1B agonist.

    • Prepare a stock solution of forskolin. The final concentration of forskolin should be determined empirically to elicit a robust cAMP response (often in the low micromolar range).

  • Assay Protocol:

    • Add the diluted GR 55562 solutions to the wells of the 384-well plate.

    • Add the cell suspension to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Prepare a stimulation solution containing the 5-HT1B agonist at its EC80 concentration and forskolin.

    • Add the stimulation solution to the wells.

    • Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-30 minutes at room temperature).

  • cAMP Detection:

    • Follow the instructions of the chosen cAMP detection kit to measure the intracellular cAMP levels.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of GR 55562.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of GR 55562.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the agonist is known.

Protocol 2: Radioligand Binding Assay for GR 55562

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of GR 55562 for the 5-HT1B receptor.

Materials:

  • Cell membranes prepared from cells expressing the 5-HT1B receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled 5-HT1B receptor ligand (e.g., [3H]-GR125743).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of unlabeled 5-HT).

  • Glass fiber filter mats.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT1B receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + radioligand.

      • Non-specific Binding: Membranes + radioligand + high concentration of unlabeled 5-HT.

      • Competition Binding: Membranes + radioligand + varying concentrations of GR 55562.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of GR 55562.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G 5-HT1B/1D Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1B_1D 5-HT1B/1D Receptor G_protein Gαi/βγ 5HT1B_1D->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts 5HT 5-HT (Agonist) 5HT->5HT1B_1D Binds & Activates GR55562 GR 55562 (Antagonist) GR55562->5HT1B_1D Binds & Blocks ATP ATP ATP->AC Downstream_Effects Inhibition of Downstream Signaling cAMP->Downstream_Effects G Experimental Workflow: cAMP Functional Assay Start Start Prepare_Cells Prepare 5-HT1B/1D Expressing Cells Start->Prepare_Cells Prepare_Compounds Prepare Serial Dilutions of GR 55562 Start->Prepare_Compounds Pre_incubation Pre-incubate Cells with GR 55562 (15-30 min) Prepare_Cells->Pre_incubation Prepare_Compounds->Pre_incubation Stimulation Add Agonist (EC80) + Forskolin Pre_incubation->Stimulation Incubation Incubate (15-30 min) Stimulation->Incubation Detection Measure cAMP Levels Incubation->Detection Analysis Data Analysis (IC50/Ki) Detection->Analysis End End Analysis->End G Troubleshooting Logic: No Antagonist Effect Start No Antagonist Effect Observed Check_Agonist_Conc Is agonist conc. at EC80? Start->Check_Agonist_Conc Check_Preincubation Was there a 15-30 min pre-incubation? Check_Agonist_Conc->Check_Preincubation Yes Adjust_Agonist_Conc Adjust agonist conc. to EC80 Check_Agonist_Conc->Adjust_Agonist_Conc No Check_Controls Did positive control (known antagonist) work? Check_Preincubation->Check_Controls Yes Implement_Preincubation Implement pre-incubation step Check_Preincubation->Implement_Preincubation No Check_Receptor_Expression Is receptor expression confirmed and adequate? Check_Controls->Check_Receptor_Expression Yes Troubleshoot_Assay Troubleshoot general assay system Check_Controls->Troubleshoot_Assay No Check_Compound_Integrity Is GR 55562 stock fresh and properly stored? Check_Receptor_Expression->Check_Compound_Integrity Yes Verify_Cell_Line Verify receptor expression in cell line Check_Receptor_Expression->Verify_Cell_Line No Check_Compound_Integrity->Troubleshoot_Assay Yes Prepare_Fresh_Stock Prepare fresh GR 55562 stock Check_Compound_Integrity->Prepare_Fresh_Stock No Success Problem Solved Adjust_Agonist_Conc->Success Implement_Preincubation->Success Prepare_Fresh_Stock->Success

References

Validation & Comparative

A Comparative Guide to GR 55562 Dihydrochloride and Other 5-HT1B Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GR 55562 dihydrochloride and other selective 5-HT1B receptor antagonists. The following sections detail the comparative pharmacology, experimental protocols, and key signaling pathways to inform antagonist selection and experimental design.

Comparative Pharmacology of 5-HT1B Antagonists

GR 55562 is a selective antagonist for the 5-HT1B and 5-HT1D receptors.[1] It is a silent antagonist at the 5-HT1B receptor and exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1] The performance of this compound is best understood in the context of other widely used 5-HT1B antagonists. The following table summarizes the binding affinities (pKi) of GR 55562 and its counterparts at various serotonin receptor subtypes. Higher pKi values indicate stronger binding affinity.

Compound5-HT1B (pKi)5-HT1D (pKi)5-HT1A (pKi)Selectivity for 5-HT1B vs 5-HT1DReference
GR 55562 7.5 - 7.926.156.07~10-fold[2]
SB-216641 9.07.4-~25-fold[3][4]
SB-224289 8.16 - 8.2<6.5->60-fold[5]
GR-127935 ---Non-selective 5-HT1B/1D antagonist[6][7]
Cyanopindolol 8.29 - 8.30--Also a potent β-adrenergic antagonist[8][9]

Key Experimental Protocols

Accurate and reproducible experimental data are paramount in drug research. This section provides detailed protocols for key in vitro and in vivo assays used to characterize 5-HT1B antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1B receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]GR-125743 or [¹²⁵I]Iodocyanopindolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT.

  • Test Compounds: GR 55562 and other antagonists of interest.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation, allowing for the differentiation of agonists, antagonists, and inverse agonists.

Objective: To determine the functional activity of a test compound at the 5-HT1B receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT1B receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Stimulating Agonist: 5-HT or a selective 5-HT1B agonist (e.g., CP-94253).

  • Test Compounds: GR 55562 and other antagonists.

  • GDP: To regulate G-protein activation.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, stimulating agonist, and varying concentrations of the test antagonist.

  • Pre-incubation: Add the membrane preparation and pre-incubate for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Detection: Stop the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the concentration-response curves to determine the potency (IC50) of the antagonist in inhibiting agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the in vivo effects of a drug.

Objective: To measure the effect of a 5-HT1B antagonist on extracellular serotonin levels in a specific brain region (e.g., frontal cortex).

Materials:

  • Animals: Adult male rats or mice.

  • Microdialysis Probes: With a suitable membrane cutoff.

  • Surgical Instruments: For stereotaxic implantation of the guide cannula.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).

  • Test Compounds: GR 55562 or other antagonists.

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20-30 minutes for at least 2 hours.

  • Drug Administration: Administer the test antagonist via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline and analyze the time course of the effect.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow.

G 5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1B_R 5-HT1B Receptor G_protein Gi/o Protein 5HT1B_R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates 5HT Serotonin (5-HT) 5HT->5HT1B_R Activates Antagonist 5-HT1B Antagonist (e.g., GR 55562) Antagonist->5HT1B_R Blocks

5-HT1B Receptor Signaling Pathway

G Experimental Workflow for In Vivo Microdialysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (Several Days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline Drug_Admin Administer 5-HT1B Antagonist Baseline->Drug_Admin Post_Drug_Collection Post-Treatment Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Serotonin Levels Post_Drug_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Experimental Workflow for In Vivo Microdialysis

References

A Comparative Guide to 5-HT1B Receptor Antagonists: GR 55562 Dihydrochloride vs. SB 216641

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent selective 5-HT1B receptor antagonists: GR 55562 dihydrochloride and SB 216641. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a side-by-side look at their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

The serotonin 1B (5-HT1B) receptor, a G-protein coupled receptor, is a key target in neuroscience research due to its involvement in a variety of physiological and pathological processes, including mood regulation, anxiety, and migraine. Both this compound and SB 216641 are widely used antagonists that exhibit selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor, making them valuable tools for dissecting the specific roles of this receptor subtype.

At a Glance: Key Pharmacological Parameters

The following tables summarize the key quantitative data for this compound and SB 216641, providing a direct comparison of their binding affinities and functional activities at human 5-HT1B and 5-HT1D receptors.

Compound Parameter Receptor Value Reference
This compound pKih5-HT1B7.4
pKih5-HT1D6.2
pKBh5-HT1B7.3[1][2]
pKBh5-HT1D6.3[1][2]
SB 216641 pKih5-HT1B9.0[3]
pKih5-HT1D7.6 (25-fold lower affinity)[3][4]
pKBh5-HT1B9.3[3]
pKBh5-HT1D7.3[3]
pA2h5-HT1B8.45[5]

Note: pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pKB and pA2 are measures of antagonist potency in functional assays. Higher values indicate greater affinity or potency.

In-Depth Comparison

Selectivity:

Both compounds demonstrate selectivity for the 5-HT1B receptor over the 5-HT1D receptor. SB 216641 exhibits a roughly 25-fold selectivity for the human 5-HT1B receptor over the 5-HT1D receptor in binding assays[3][4]. GR 55562 also shows a preference for the 5-HT1B receptor, with approximately a 10-fold difference in binding affinity compared to the 5-HT1D receptor.

Potency:

Based on the available data, SB 216641 appears to be a more potent antagonist at the human 5-HT1B receptor, with a higher pKi value (9.0) compared to GR 55562 (7.4)[3]. This is further supported by its higher pKB value in functional assays (9.3 for SB 216641 vs. 7.3 for GR 55562)[1][2][3].

Functional Activity:

GR 55562 is described as a silent antagonist, meaning it does not have intrinsic activity at the receptor[1][2]. In contrast, a study by Price et al. (1997) characterized SB 216641 as a partial agonist in high receptor expression systems, although it behaves as an antagonist in functional assays measuring the inhibition of agonist-induced responses[3]. In functional studies on native human 5-HT1B receptors, SB 216641 behaves as a preferential antagonist[5].

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and experimental procedures.

G cluster_receptor 5-HT1B Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT1B Receptor Serotonin->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Simplified signaling pathway of the 5-HT1B receptor.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes (Expressing 5-HT1B/1D) B Incubate Membranes with Radioligand (e.g., [3H]5-CT) & Test Compound (GR 55562 or SB 216641) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E

Caption: General workflow for a radioligand binding assay.

G cluster_workflow [35S]GTPγS Binding Assay Workflow A Prepare Membranes (Expressing 5-HT1B/1D) B Incubate Membranes with Agonist, Antagonist (GR 55562 or SB 216641), and [35S]GTPγS A->B C Separate Bound and Free [35S]GTPγS (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Potency & Efficacy) D->E

Caption: General workflow for a [35S]GTPγS binding assay.

G cluster_workflow cAMP Accumulation Assay Workflow A Culture Cells (Expressing 5-HT1B/1D) B Pre-incubate with Antagonist (GR 55562 or SB 216641) A->B C Stimulate with Agonist (e.g., Forskolin + 5-HT) B->C D Lyse Cells and Measure cAMP Levels (e.g., ELISA, HTRF) C->D E Data Analysis (Determine pKB) D->E

Caption: General workflow for a cAMP accumulation assay.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are generalized methodologies for the key assays used to characterize GR 55562 and SB 216641.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [125I]GTI) and varying concentrations of the unlabeled test compound (GR 55562 or SB 216641).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor.

  • Incubation: Membranes are incubated in a buffer containing GDP, an agonist, varying concentrations of the antagonist (GR 55562 or SB 216641), and [³⁵S]GTPγS.

  • Separation: The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.

  • Quantification: Radioactivity is quantified by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (pA2 or KB).

cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation on the downstream second messenger, cyclic AMP (cAMP).

  • Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor are used.

  • Incubation: Cells are pre-incubated with the antagonist (GR 55562 or SB 216641) before being stimulated with an agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and often forskolin (to stimulate adenylyl cyclase and enhance the inhibitory effect).

  • Measurement of cAMP: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is used to calculate its potency (pKB).

Conclusion

Both this compound and SB 216641 are valuable and selective antagonists for the 5-HT1B receptor. The choice between them will depend on the specific requirements of the experiment. SB 216641 offers higher potency, which may be advantageous in studies requiring low nanomolar concentrations. GR 55562, being a silent antagonist, might be preferred in experiments where any potential partial agonist activity of SB 216641 could be a confounding factor. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies on the 5-HT1B receptor.

References

Validating Experimental Findings: A Comparative Guide to Structurally Different 5-HT1B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for each antagonist across various experimental paradigms, allowing for a clear comparison of their potency and efficacy.

Table 1: Receptor Binding Affinity (pKi) at the Human 5-HT1B Receptor

AntagonistpKiReference
SB 2166419.0[1]
GR 555627.4[2]
GR 127935Data not available in a direct comparative study
CyanopindololData not available in a direct comparative study for 5-HT1B specific binding

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pKB) at the Human 5-HT1B Receptor

AntagonistpKBAssayReference
SB 2166419.3cAMP Accumulation Assay[1]
GR 555627.4Contraction of Human Cerebral Arteries[2]
GR 127935Data not available in a direct comparative study
CyanopindololData not available in a direct comparative study for 5-HT1B specific antagonism

Note: pKB is the negative logarithm of the antagonist dissociation constant (KB) determined in a functional assay. A higher pKB value indicates greater antagonist potency.

Table 3: In Vivo Behavioral Effects of 5-HT1B Antagonists

AntagonistBehavioral TestSpeciesDoses TestedObserved EffectReference
GR 127935Vogel Conflict Drinking TestRat5-10 mg/kgAnxiolytic-like effect[2][3]
Forced Swimming TestMouse20-40 mg/kgNo effect on immobility time[2]
SB 216641Vogel Conflict Drinking TestRat2.5-5 mg/kgAnxiolytic-like effect[2][3]
Forced Swimming TestMouse2.5-10 mg/kgNo effect on immobility time[2]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1B receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., guinea pig striatum).

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT1B receptor, such as [³H]GR125743 or [¹²⁵I]iodocyanopindolol, is used.

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (the compound being tested).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of a compound as an agonist, antagonist, or inverse agonist at the 5-HT1B receptor.

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the 5-HT1B receptor are used.

  • Reagents: The assay buffer contains GDP to facilitate the binding of [³⁵S]GTPγS upon receptor activation.

  • Incubation: Membranes are incubated with a fixed concentration of a 5-HT1B receptor agonist (to stimulate the receptor) and varying concentrations of the antagonist being tested. [³⁵S]GTPγS is then added.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (IC50 or KB).

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of an antagonist to block the agonist-mediated inhibition of adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Whole cells expressing the 5-HT1B receptor are used.

  • Treatment: Cells are pre-incubated with the antagonist at various concentrations. Subsequently, a 5-HT1B agonist and forskolin (an adenylyl cyclase activator) are added.

  • Lysis and Detection: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is measured to determine its potency (IC50 or KB).

In Vivo Microdialysis

Objective: To measure the effect of a 5-HT1B antagonist on the extracellular levels of serotonin in a specific brain region.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., frontal cortex or hippocampus) of an anesthetized or freely moving animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: The dialysate, containing neurotransmitters from the extracellular space, is collected at regular intervals.

  • Drug Administration: The antagonist is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in serotonin levels from baseline following antagonist administration are calculated.

Vogel Conflict Drinking Test

Objective: To assess the anxiolytic-like effects of a compound.

General Protocol:

  • Water Deprivation: Animals (typically rats or mice) are water-deprived for a specific period (e.g., 24-48 hours) before the test.

  • Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.

  • Procedure: The water-deprived animal is placed in the chamber and is allowed to drink from the spout. After a certain number of licks, the animal receives a mild electric shock through the spout.

  • Drug Administration: The antagonist is administered prior to the test session.

  • Measurement: The number of shocks the animal is willing to take to drink is recorded. An increase in the number of shocks accepted is interpreted as an anxiolytic-like effect.

Forced Swimming Test

Objective: To evaluate the potential antidepressant-like effects of a compound.

General Protocol:

  • Apparatus: A transparent cylinder filled with water is used.

  • Procedure: The animal (typically a mouse or rat) is placed in the water-filled cylinder from which it cannot escape. The test duration is usually 5-6 minutes.

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded.

  • Drug Administration: The antagonist is administered before the test.

  • Data Analysis: A decrease in the duration of immobility is considered an antidepressant-like effect.

Mandatory Visualization

The following diagrams illustrate key concepts related to 5-HT1B receptor signaling and experimental validation.

G cluster_0 Presynaptic 5-HT Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential SERT SERT (Reuptake) Serotonin_release->SERT Reuptake HT1B_Autoreceptor 5-HT1B Autoreceptor Serotonin_release->HT1B_Autoreceptor Binds to Serotonin 5-HT HT1B_Autoreceptor->Serotonin_release Inhibits (-) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds to Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Antagonist Structurally Different 5-HT1B Antagonist Antagonist->HT1B_Autoreceptor Blocks

Caption: 5-HT1B autoreceptor signaling and antagonist action.

G cluster_0 Experimental Validation Workflow Initial_Finding Initial Experimental Finding (e.g., effect of compound A) Hypothesis Hypothesis: Effect is mediated by 5-HT1B receptor Initial_Finding->Hypothesis Validation_Step Validation with Structurally Different 5-HT1B Antagonist Hypothesis->Validation_Step Antagonist_A Antagonist 1 (e.g., GR 127935) Validation_Step->Antagonist_A Antagonist_B Antagonist 2 (e.g., SB 216641) Validation_Step->Antagonist_B Experiment Perform Key Experiments (Binding, Functional, In Vivo) Antagonist_A->Experiment Antagonist_B->Experiment Results Analyze and Compare Results Experiment->Results Conclusion Conclusion on 5-HT1B Receptor Involvement Results->Conclusion

Caption: Workflow for validating findings with different antagonists.

G cluster_0 5-HT1B Receptor Downstream Signaling Serotonin Serotonin (5-HT) HT1B_Receptor 5-HT1B Receptor Serotonin->HT1B_Receptor G_protein Gi/o Protein HT1B_Receptor->G_protein Activates ERK ERK Pathway HT1B_Receptor->ERK Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (-) Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Antagonist 5-HT1B Antagonist Antagonist->HT1B_Receptor Blocks

Caption: Simplified 5-HT1B receptor downstream signaling pathways.

References

A Comparative Guide to Cross-Validating GR 55562 Dihydrochloride Effects with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of GR 55562 dihydrochloride with genetic models targeting the serotonin 5-HT1B and 5-HT1D receptors. By presenting key experimental data and detailed protocols, this document aims to facilitate the cross-validation of research findings and support the development of novel therapeutics.

This compound is a selective and competitive antagonist of the 5-HT1B and 5-HT1D receptors, demonstrating a higher affinity for the 5-HT1B subtype.[1][2][3] This pharmacological tool is instrumental in elucidating the physiological roles of these receptors. Genetic models, such as knockout mice, provide a complementary approach to investigate receptor function. This guide will explore the synergy between these two methodologies.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for human 5-HT1B and 5-HT1D receptors. This data is crucial for interpreting the outcomes of both in vitro and in vivo experiments.

Parameter Human 5-HT1B Receptor Human 5-HT1D Receptor Reference
pKi7.46.2[2]
pKB7.36.3[3]

Note: pKi represents the negative logarithm of the inhibition constant, indicating the affinity of the antagonist for the receptor. pKB is the negative logarithm of the dissociation constant of the antagonist, providing a measure of its potency. Higher values indicate greater affinity and potency.

Signaling Pathway of 5-HT1B/1D Receptors and GR 55562 Antagonism

The following diagram illustrates the canonical signaling pathway of 5-HT1B and 5-HT1D receptors and the mechanism of action for this compound. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. GR 55562 acts as a competitive antagonist, blocking the binding of 5-HT and preventing the downstream signaling cascade.

5-HT1B/1D Receptor Signaling and GR 55562 Antagonism cluster_0 Cell Membrane 5-HT Serotonin (5-HT) Receptor 5-HT1B/1D Receptor 5-HT->Receptor Activates GR55562 GR 55562 GR55562->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Mediates

5-HT1B/1D signaling and GR 55562 action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound and genetic models.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared from cultured cells (e.g., HEK293).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]GR125743) and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of GR 55562 that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment in Genetic Models

Objective: To assess the behavioral effects of this compound in wild-type versus 5-HT1B or 5-HT1D knockout mice. A key study demonstrated that GR 55562 can attenuate the enhancement of cocaine discrimination when co-administered with a 5-HT1B agonist.[4]

Methodology:

  • Animal Models: Adult male wild-type, 5-HT1B knockout, and 5-HT1D knockout mice are used.

  • Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Paradigm: A relevant behavioral test is conducted. For example, to assess anxiety-like behavior, the elevated plus-maze or light-dark box test can be used. To investigate effects on neurotransmission, microdialysis can be coupled with behavioral observation. For instance, one study showed that GR 55562 blocked the inhibitory effect of a 5-HT agonist on excitatory postsynaptic currents.[5]

  • Data Collection: Behavioral parameters (e.g., time spent in open arms, number of transitions) are recorded and analyzed.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of genotype and drug treatment.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for cross-validating the effects of this compound with genetic models. This process ensures a rigorous and comprehensive investigation of the 5-HT1B and 5-HT1D receptor systems.

Cross-Validation Workflow Start Hypothesis: GR 55562 effects are mediated by 5-HT1B/1D receptors Pharm_Study Pharmacological Study: Administer GR 55562 to Wild-Type Animals Start->Pharm_Study Genetic_Study Genetic Study: Characterize Phenotype of 5-HT1B/1D Knockout Animals Start->Genetic_Study Cross_Validation Cross-Validation Experiment: Administer GR 55562 to Knockout Animals Pharm_Study->Cross_Validation Genetic_Study->Cross_Validation Analysis Comparative Data Analysis Cross_Validation->Analysis Conclusion Conclusion: Validate (or refute) the role of 5-HT1B/1D receptors in the observed effects of GR 55562 Analysis->Conclusion

Workflow for cross-validation studies.

Comparison with Other 5-HT1B/1D Antagonists

Several other compounds are used to antagonize 5-HT1B and 5-HT1D receptors. A comparison with GR 55562 is provided below.

Compound Selectivity Key Features
GR 55562 5-HT1B > 5-HT1D Silent antagonist [1]
GR 1279355-HT1B/1DPotent antagonist, but not a silent antagonist at human receptors[1]
SB 216641Selective for human 5-HT1BUseful for differentiating between 5-HT1B and 5-HT1D effects
SB 224289Selective 5-HT1BAnother tool for dissecting the specific roles of the 5-HT1B receptor

This guide serves as a foundational resource for researchers working with this compound and related genetic models. By integrating pharmacological and genetic approaches, a more complete understanding of the 5-HT1B and 5-HT1D receptor systems can be achieved, ultimately paving the way for new therapeutic interventions.

References

A Researcher's Guide to GR 55562 Dihydrochloride: A Comparative Analysis for Replicating Published Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the serotonergic system, GR 55562 dihydrochloride is a crucial tool for selectively antagonizing the 5-HT1B and 5-HT1D receptors. This guide provides a comprehensive comparison of GR 55562 with its alternatives, supported by experimental data and detailed protocols to facilitate the replication of published findings.

Performance Comparison of 5-HT1B/1D Receptor Antagonists

This compound is a selective 5-HT1B/1D receptor antagonist, demonstrating a preference for the 5-HT1B subtype.[1][2] Its utility in research is often compared with other antagonists such as GR 127935 and SB 216641. The following tables summarize the key quantitative data for these compounds from various in vitro and in vivo studies.

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Antagonism (pKB)Reference
GR 55562 h5-HT1B7.47.3 - 7.4[1]
h5-HT1D6.26.3[1]
GR 127935 h5-HT1B/1DPotent, nanomolar affinity-[3]
SB 216641 h5-HT1B9.09.3[4]
h5-HT1D(25-fold lower than 5-HT1B)7.3[4][5]

Table 1: In Vitro Receptor Binding and Functional Antagonism. This table presents the binding affinities (pKi) and functional antagonist potencies (pKB) of GR 55562 and its alternatives at human 5-HT1B and 5-HT1D receptors. Higher values indicate greater potency.

| Compound | Animal Model | Behavioral Test | Effective Dose Range | Observed Effect | Reference | |---|---|---|---|---| | GR 55562 | Not specified | Not specified | Not specified | Not specified | | | GR 127935 | Mice | Elevated Plus-Maze | up to 40 mg/kg | Less active than SB 216641 |[6] | | | Mice | Forced Swimming Test | 20-40 mg/kg | No effect on immobility time |[6] | | | Rats | Autoshaping Learning Task | 10 mg/kg | Increased consolidation of learning |[7] | | SB 216641 | Mice | Elevated Plus-Maze | 5 mg/kg | Anxiolytic-like effect |[6] | | | Mice | Forced Swimming Test | 2.5-10 mg/kg | No effect on immobility time |[6] |

Table 2: In Vivo Efficacy in Behavioral Models. This table summarizes the effective dose ranges and observed effects of GR 127935 and SB 216641 in common animal models of anxiety and learning.

Experimental Protocols

To aid in the replication of seminal studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of antagonists to 5-HT1D receptors.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1D receptor.

  • Radioligand: [3H]5-HT.

  • Test compound (e.g., GR 55562).

  • Non-specific binding control (e.g., 10 µM 5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes expressing the 5-HT1D receptor.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]5-HT at a concentration near its Kd.

    • 100 µL of the membrane preparation (20 µg protein).[9]

  • Incubate the plate at 37°C for 30 minutes.[9]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.[9]

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Vasoconstriction Assay in Isolated Arteries

This protocol is based on studies investigating the functional antagonism of 5-HT1B/1D receptors in vascular tissue.

Objective: To determine the functional antagonist potency (pKB) of a test compound against agonist-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., human cerebral artery).[1]

  • Krebs-Henseleit solution.

  • 5-HT1B/1D receptor agonist (e.g., Sumatriptan or 5-CT).[1]

  • Test compound (e.g., GR 55562).

  • Organ bath system for isometric tension recording.

Procedure:

  • Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

  • Perform a cumulative concentration-response curve for the agonist (e.g., Sumatriptan) to establish a baseline.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with the test compound (GR 55562) at a fixed concentration (e.g., 10⁻⁷ M or 10⁻⁶ M) for a predetermined time.[1]

  • Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • A parallel rightward shift in the concentration-response curve indicates competitive antagonism.[1]

  • Calculate the pKB value from the Schild plot analysis.

Visualizing Molecular Interactions and Experimental Processes

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

G cluster_receptor 5-HT1D Receptor Signaling 5HT 5-HT Receptor 5-HT1D Receptor 5HT->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Conversion ATP ATP ATP->AC GR55562 GR 55562 GR55562->Receptor Blocks

Caption: 5-HT1D receptor signaling pathway and the inhibitory action of GR 55562.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare Membranes & Reagents Start->Prepare Incubate Incubate Membranes with Radioligand & Test Compound Prepare->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logical comparison of key features of 5-HT1B/1D antagonists.

References

A Researcher's Guide to Utilizing GR 55562 Dihydrochloride as a Negative Control in 5-HT Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical component of robust experimental design. This guide provides a comprehensive comparison of GR 55562 dihydrochloride with other potential negative controls in the context of 5-HT receptor research, supported by experimental data and detailed protocols.

This compound is a selective and competitive silent antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] Its utility as a negative control stems from its high affinity for these specific receptors and reportedly weak interaction with other 5-HT receptor subtypes and, by extension, other receptor families.[1][2] This characteristic allows researchers to isolate and verify that the observed effects in an experiment are not due to off-target interactions with the 5-HT1B/1D receptors.

Performance Comparison of 5-HT1B/1D Antagonists

The efficacy of this compound as a negative control is best understood in comparison to other commonly used 5-HT1B/1D receptor antagonists. The ideal negative control should exhibit high selectivity for its target and minimal off-target activity.

CompoundPrimary Target(s)pKi / pKB at Primary Target(s)Selectivity ProfileKey Characteristics
This compound 5-HT1B > 5-HT1D pKB: 7.3 (h5-HT1B), 6.3 (h5-HT1D)[1][2] pKi: 7.4 (5-HT1B), 6.2 (5-HT1D) ~10-fold selectivity for 5-HT1B over 5-HT1D.[1] Weak binding at other 5-HT subtypes.[1][2] Silent antagonist,[1] valuable for inertness in functional assays.
SB 216641 hydrochloride5-HT1BpKi: 9.0 (h5-HT1B)25-fold selectivity for 5-HT1B over 5-HT1D.Partial agonist activity in some high-expression systems.
GR 127935 hydrochloride5-HT1B / 5-HT1D-Potent and selective for both 5-HT1B and 5-HT1D.Not a silent antagonist,[1] which may produce confounding effects.
Cyanopindolol hemifumarate5-HT1A, 5-HT1B, β-adrenergic-Non-selective, also a potent β-adrenergic antagonist.Broad activity profile makes it unsuitable as a selective negative control.

Experimental Protocols

The appropriate use of this compound as a negative control is crucial for data interpretation. Below are detailed methodologies for key experiments.

In Vitro: Radioligand Binding Assay for Off-Target Liability

This protocol is designed to assess the binding of a test compound to non-target receptors, using GR 55562 as a negative control for 5-HT1B/1D receptor interaction.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific non-5-HT1B/1D receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest.

  • This compound.

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and GR 55562 (e.g., from 10 µM to 0.1 nM).

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, GR 55562, or vehicle (for total binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand for the receptor of interest.

  • Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound and GR 55562 to determine their IC50 values.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation.

Expected Outcome: GR 55562 should show negligible inhibition of radioligand binding to the non-5-HT1B/1D receptor, confirming that any observed effects of the test compound are not due to interactions with 5-HT1B/1D receptors.

In Vivo: Assessment of a Novel Anxiolytic in a Rodent Model

This protocol details the use of GR 55562 to confirm that the anxiolytic effects of a test compound are not mediated by the 5-HT1B/1D receptor system.

Objective: To evaluate the anxiolytic-like effects of a test compound and rule out the involvement of 5-HT1B/1D receptors.

Materials:

  • Adult male Wistar rats.

  • Elevated plus-maze apparatus.

  • Test compound.

  • This compound.

  • Vehicle (e.g., saline).

Procedure:

  • Habituate the rats to the experimental room for at least 1 hour before testing.

  • Divide the animals into four groups: Vehicle, Test Compound, GR 55562, and Test Compound + GR 55562.

  • Administer the respective treatments intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). A typical dose for GR 55562 is in the range of 1-10 mg/kg.

  • Place each rat individually in the center of the elevated plus-maze, facing an open arm.

  • Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.

  • Analyze the data for significant differences between the groups.

Expected Outcome: If the test compound has anxiolytic effects not mediated by 5-HT1B/1D receptors, it will significantly increase the time spent in the open arms compared to the vehicle group. The administration of GR 55562 alone should have no significant effect on anxiety-like behavior. Furthermore, the co-administration of GR 55562 and the test compound should not alter the anxiolytic effect of the test compound.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Off-Target Binding Assay cluster_invivo In Vivo Behavioral Assay (Anxiety) iv_start Prepare receptor membranes, radioligand, and compounds iv_incubation Incubate membranes with radioligand and test compound or GR 55562 iv_start->iv_incubation iv_filtration Filter and wash to separate bound and free radioligand iv_incubation->iv_filtration iv_counting Measure radioactivity iv_filtration->iv_counting iv_analysis Calculate Ki values iv_counting->iv_analysis iv_conclusion GR 55562 shows no binding, confirming its negative control status for this receptor iv_analysis->iv_conclusion ivv_start Acclimatize animals and divide into treatment groups ivv_treatment Administer Vehicle, Test Compound, GR 55562, or combination ivv_start->ivv_treatment ivv_test Elevated Plus-Maze Test ivv_treatment->ivv_test ivv_data Record time in open arms ivv_test->ivv_data ivv_analysis Statistical analysis of behavioral data ivv_data->ivv_analysis ivv_conclusion GR 55562 does not alter the anxiolytic effect of the test compound ivv_analysis->ivv_conclusion

Figure 1. Experimental workflows for using GR 55562 as a negative control.

G_protein_signaling cluster_receptor 5-HT1B/1D Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT1B/1D Receptor serotonin->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation neurotransmitter_release Decreased Neurotransmitter Release ion_channel->neurotransmitter_release gr55562 GR 55562 (Negative Control) gr55562->receptor Blocks 5-HT Binding

References

Assessing the Specificity of GR 55562 Dihydrochloride for 5-HT1B over 5-HT1D Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GR 55562 dihydrochloride's binding affinity and functional activity at the human 5-HT1B and 5-HT1D receptors. The data presented herein demonstrates the selectivity of GR 55562, a critical tool for investigating the physiological and pathological roles of the 5-HT1B receptor.

Quantitative Data Summary

The selectivity of this compound is primarily determined by its binding affinity (pKi or pKB) for the 5-HT1B and 5-HT1D receptors. A higher pKi or pKB value indicates a stronger binding affinity. The compound exhibits a notable preference for the 5-HT1B receptor.

Parameter5-HT1B Receptor5-HT1D ReceptorSelectivity (Fold)
pKi 7.4[1]6.2[1]~16
pKB 7.3[2]6.3[2]10[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist (KB). Both are measures of binding affinity. The fold selectivity is calculated from the difference in these logarithmic values.

Experimental Methodologies

The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor. In the context of GR 55562, a competitive binding assay is typically used.

Objective: To determine the inhibition constant (Ki) of GR 55562 for the 5-HT1B and 5-HT1D receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either the human 5-HT1B or 5-HT1D receptor.

  • A specific radioligand for the 5-HT1B/1D receptors (e.g., [³H]-GR125743).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of GR 55562 are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). Since 5-HT1B and 5-HT1D receptors are Gi/o-coupled, their activation by an agonist can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. As GR 55562 is a silent antagonist, this assay is used to determine its ability to block agonist-induced G-protein activation.

Objective: To determine the functional antagonist properties of GR 55562 at the 5-HT1B and 5-HT1D receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either the human 5-HT1B or 5-HT1D receptor.

  • A 5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).

  • This compound.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP and varying concentrations of GR 55562.

  • Stimulation: A fixed concentration of the agonist (e.g., 5-CT) is added to stimulate the receptors.

  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the mixture, and the incubation continues to allow for its binding to activated G-proteins.

  • Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the free form.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of GR 55562 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is analyzed to determine its antagonist potency (often expressed as pA₂ or KB).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the 5-HT1B/1D receptors and a typical experimental workflow for assessing the specificity of GR 55562.

G cluster_receptor 5-HT1B / 5-HT1D Receptor Signaling serotonin Serotonin (5-HT) or Agonist receptor 5-HT1B / 5-HT1D Receptor serotonin->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1B and 5-HT1D receptors.

G cluster_workflow Experimental Workflow for Specificity Assessment prep Prepare Cell Membranes (Expressing 5-HT1B or 5-HT1D) binding_assay Competitive Radioligand Binding Assay prep->binding_assay functional_assay [35S]GTPγS Binding Assay prep->functional_assay data_analysis Data Analysis (IC50, Ki, pA2) binding_assay->data_analysis functional_assay->data_analysis comparison Compare Affinities and Potencies (5-HT1B vs 5-HT1D) data_analysis->comparison conclusion Determine Selectivity comparison->conclusion

Caption: Workflow for assessing the receptor specificity of GR 55562.

Conclusion

The presented data consistently demonstrate that this compound is a selective antagonist for the 5-HT1B receptor over the 5-HT1D receptor, with a selectivity of approximately 10 to 16-fold. This makes it an invaluable pharmacological tool for differentiating the roles of these two closely related serotonin receptor subtypes in both in vitro and in vivo research settings. Researchers utilizing GR 55562 can be confident in its preferential activity at the 5-HT1B receptor when used at appropriate concentrations.

References

Synergistic Interactions of GR 55562 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of GR 55562 dihydrochloride with other compounds, supported by experimental data. GR 55562 is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, and its interactions with other neuroactive agents have been a subject of scientific investigation, particularly in the context of neuropsychopharmacology.

Modulation of Cocaine's Behavioral Effects: Interaction with a 5-HT1B Agonist

A significant body of research has focused on the interplay between GR 55562 and the 5-HT1B receptor agonist CP 93129 in modulating the behavioral effects of cocaine. These studies, primarily conducted in rat models, have revealed a complex synergistic relationship that has implications for understanding the neurobiology of addiction.

Experimental Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the combined effects of GR 55562, CP 93129, and cocaine on rat behavior.

Table 1: Effect of GR 55562 on Cocaine Discrimination Enhanced by CP 93129

Treatment GroupDose of Cocaine (mg/kg, i.p.) eliciting 50% drug-appropriate responding (ED50)
Cocaine alone2.8
Cocaine + CP 93129 (1 µ g/side , intra-accumbens core)1.4
Cocaine + CP 93129 (1 µ g/side ) + GR 55562 (1 µ g/side , intra-accumbens core)2.6

Data adapted from Filip et al., Naunyn-Schmiedebergs Archives of Pharmacology, 2002.[1]

Table 2: Effect of GR 55562 on the Development of Cocaine-Induced Locomotor Sensitization in the Presence of CP 93129

Treatment Group (5-day regimen)Locomotor Activity (beam breaks/60 min) on Day 10 (Cocaine Challenge)
Saline + Cocaine~1800
CP 93129 (0.1 µ g/side , intra-VTA) + Cocaine~2500
CP 93129 (0.1 µ g/side ) + GR 55562 (1 µ g/side , intra-VTA) + Cocaine~1900

Data estimated from graphical representations in Filip et al., European Neuropsychopharmacology, 2004.[2]

Key Findings
  • Attenuation of Enhanced Cocaine Discrimination: The 5-HT1B agonist CP 93129, when microinjected into the nucleus accumbens core, enhances the discriminative stimulus effects of cocaine, as indicated by a leftward shift in the cocaine dose-response curve (a lower ED50 value).[1] Co-administration of GR 55562 (1 µ g/side ) into the same brain region significantly attenuates this enhancement, returning the ED50 of cocaine to near its baseline level.[1] This suggests that the synergistic effect of the 5-HT1B agonist on cocaine's discriminative properties is mediated by 5-HT1B receptors and can be blocked by GR 55562.

  • Blockade of Enhanced Cocaine Sensitization: Repeated administration of CP 93129 into the ventral tegmental area (VTA) enhances the development of behavioral sensitization to cocaine, leading to a greater locomotor response to a subsequent cocaine challenge.[2] The co-administration of GR 55562 (1 µ g/side ) with CP 93129 during the sensitization period blocks this enhancing effect.[2] This indicates that 5-HT1B receptor activation in the VTA plays a permissive role in the development of cocaine sensitization, and this role can be antagonized by GR 55562.

Experimental Protocols

Drug Discrimination Study in Rats

  • Animals: Male Wistar rats are trained to discriminate cocaine (10 mg/kg, i.p.) from saline in a two-lever operant conditioning chamber.

  • Training: Rats are trained on a fixed-ratio schedule of reinforcement (e.g., FR 20) where presses on one lever are reinforced with water following a cocaine injection, and presses on the other lever are reinforced after a saline injection.

  • Surgery: Once the rats achieve stable discrimination performance, cannulas are stereotaxically implanted bilaterally into the nucleus accumbens core.

  • Testing: After recovery, test sessions are conducted where various doses of cocaine are administered, alone or in combination with intra-accumbens microinjections of CP 93129 and/or GR 55562. The percentage of responses on the cocaine-appropriate lever is recorded to determine the ED50 value.

Locomotor Sensitization Study in Rats

  • Animals: Male Wistar rats are used.

  • Surgery: Cannulas are stereotaxically implanted bilaterally into the ventral tegmental area (VTA).

  • Sensitization Regimen: For five consecutive days, rats receive intra-VTA microinjections of saline, CP 93129, or a combination of CP 93129 and GR 55562, followed by a systemic injection of cocaine (10 mg/kg, i.p.).

  • Challenge: After a 5-day withdrawal period, all rats are challenged with a systemic injection of cocaine (10 mg/kg, i.p.).

  • Measurement: Locomotor activity is measured in automated activity chambers that record horizontal movements (beam breaks) for a 60-minute period following the cocaine challenge.

Signaling Pathways and Experimental Workflow

The synergistic interaction between GR 55562 and other compounds in the context of cocaine's effects is rooted in the complex interplay between the serotonergic and dopaminergic systems in the brain's reward circuitry.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopamine Neuron NAc_MSN Medium Spiny Neuron (MSN) VTA_DA_Neuron->NAc_MSN Dopamine Release VTA_5HT_Input Serotonin Input VTA_5HT_Input->VTA_DA_Neuron Modulates DA release DA_Receptor Dopamine Receptor NAc_MSN->DA_Receptor Activates Behavioral_Effects Altered Behavioral Response (Sensitization, Discrimination) DA_Receptor->Behavioral_Effects Mediates HT1B_Receptor 5-HT1B Receptor HT1B_Receptor->VTA_DA_Neuron HT1B_Receptor->NAc_MSN Modulates neuronal activity Cocaine Cocaine Cocaine->VTA_DA_Neuron Blocks DA reuptake CP93129 CP 93129 (5-HT1B Agonist) CP93129->HT1B_Receptor Activates GR55562 GR 55562 (5-HT1B Antagonist) GR55562->HT1B_Receptor Blocks

Caption: Serotonin-Dopamine Interaction in Cocaine's Effects.

G cluster_0 Animal Preparation & Training cluster_1 Experimental Groups & Treatment cluster_2 Data Collection & Analysis A1 Rat Subjects A2 Drug Discrimination Training (Cocaine vs. Saline) A1->A2 A3 Stereotaxic Surgery (Cannula Implantation) A2->A3 B1 Group 1: Cocaine Alone A3->B1 B2 Group 2: Cocaine + CP 93129 A3->B2 B3 Group 3: Cocaine + CP 93129 + GR 55562 A3->B3 C1 Behavioral Testing (Drug Discrimination or Locomotor Activity) B1->C1 B2->C1 B3->C1 C2 Data Recording (Lever Presses or Beam Breaks) C1->C2 C3 Statistical Analysis (ED50 Calculation or ANOVA) C2->C3

Caption: Workflow for In Vivo Synergy Studies.

Potentiation of Antidepressant Effects

Emerging evidence suggests that 5-HT1B receptor antagonists, such as GR 55562, may have a synergistic effect when combined with certain antidepressant medications. These findings open up new possibilities for the therapeutic application of GR 55562 beyond the realm of addiction research.

Experimental Data Summary

Table 3: Effect of a 5-HT1B Antagonist in Combination with Antidepressants in the Rat Forced Swimming Test

Treatment GroupImmobility Time (seconds)
Vehicle~200
Imipramine (20 mg/kg)~200
GR 127935 (10 mg/kg, a 5-HT1B/1D antagonist)~200
Imipramine (20 mg/kg) + GR 127935 (10 mg/kg)~120
Desipramine (20 mg/kg)~200
Desipramine (20 mg/kg) + GR 127935 (10 mg/kg)~130
Moclobemide (20 mg/kg)~200
Moclobemide (20 mg/kg) + GR 127935 (10 mg/kg)~140*

*Statistically significant reduction in immobility time compared to either drug alone (p < 0.05). Data adapted from Tatarczynska et al., 2004.[3]

Key Findings
  • Enhanced Antidepressant-Like Activity: In the forced swimming test, a widely used preclinical model for screening antidepressant efficacy, the co-administration of a 5-HT1B/1D receptor antagonist (GR 127935) with the tricyclic antidepressants imipramine and desipramine, or the monoamine oxidase inhibitor moclobemide, resulted in a significant reduction in immobility time.[3] This effect was not observed when either the antagonist or the antidepressants were administered alone at the tested doses.[3] This synergistic interaction suggests that blocking 5-HT1B receptors can potentiate the therapeutic effects of certain classes of antidepressants.

Experimental Protocol

Forced Swimming Test in Rats

  • Animals: Male Wistar rats are used.

  • Pre-test: On the first day, rats are individually placed in a cylinder filled with water for 15 minutes.

  • Test: 24 hours later, the rats are again placed in the water-filled cylinder for 5 minutes. The duration of immobility (floating without struggling) is recorded.

  • Drug Administration: The test compounds (antidepressants and/or 5-HT1B antagonists) are administered intraperitoneally at specific time points before the test session.

Signaling Pathway

The synergistic effect with antidepressants is thought to be mediated by the modulation of serotonin levels in the synapse.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT (Serotonin Transporter) HT1B_Autoreceptor 5-HT1B Autoreceptor HT1B_Autoreceptor->Serotonin_Vesicle Inhibits Release (Negative Feedback) Serotonin->SERT Reuptake Serotonin->HT1B_Autoreceptor Activates Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Activates Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptor->Therapeutic_Effect Mediates Antidepressant Antidepressant (e.g., TCA, MAOI) Antidepressant->SERT Inhibits GR55562 GR 55562 (5-HT1B Antagonist) GR55562->HT1B_Autoreceptor Blocks

Caption: Mechanism of Synergy with Antidepressants.

Conclusion

The available experimental data demonstrate that this compound exhibits significant synergistic effects when combined with other neuroactive compounds. In the context of cocaine addiction models, it can effectively counteract the enhancing effects of 5-HT1B receptor agonists on cocaine's behavioral properties. Furthermore, in preclinical models of depression, 5-HT1B antagonists show promise in potentiating the efficacy of existing antidepressant medications. These findings highlight the therapeutic potential of targeting the 5-HT1B receptor in combination with other pharmacological agents for the treatment of neuropsychiatric disorders. Further research is warranted to explore the full spectrum of synergistic interactions of GR 55562 and to translate these preclinical findings into clinical applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of GR 55562 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of GR 55562 dihydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

Disposal Protocol

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste. The most direct instruction from safety data sheets is to dispose of the contents and container at an approved waste disposal plant[1].

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities. Waste disposal regulations can vary significantly by region.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any associated hazard symbols as required by your institution.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain. The compound is water-soluble, and its introduction into aquatic systems should be avoided[1].

Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValueSource
Physical State Solid (Powder)[1]
Appearance White[1]
Solubility Water Soluble[1]
pH 3.22[1]
Melting Point 249 - 252 °C[1]

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

A Start: This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Sealed Waste Container B->C D Consult Institutional and Local Disposal Regulations C->D E Store Securely in a Designated Waste Area D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F G End: Proper Disposal F->G

Figure 1. Procedural workflow for the safe disposal of this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always prioritize safety and adhere to the specific guidelines provided by your institution and local regulatory bodies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 55562 dihydrochloride
Reactant of Route 2
Reactant of Route 2
GR 55562 dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.